1-(2-Furoyl)piperidin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCSFKGMAJEDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649232 | |
| Record name | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-25-3 | |
| Record name | Methanone, (3-amino-1-piperidinyl)-2-furanyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Furoyl)piperidin-3-amine molecular structure and weight
An In-Depth Technical Guide to 1-(2-Furoyl)piperidin-3-amine: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(2-Furoyl)piperidin-3-amine, a molecule integrating the well-established piperidine heterocycle with a versatile furoyl moiety, represents a significant building block for the development of novel therapeutic agents. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as metabolic stability and improved membrane transport.[1][2] Its combination with the 2-furoyl group, an aromatic system with distinct electronic and hydrogen-bonding capabilities, creates a chemical entity with considerable potential for crafting complex and targeted molecular architectures.
This technical guide provides a comprehensive overview of 1-(2-Furoyl)piperidin-3-amine for researchers, scientists, and professionals in drug development. We will delve into its core molecular attributes, provide a detailed, mechanistically-grounded synthesis protocol, and discuss its broader significance as a precursor in pharmaceutical research.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 1-(2-Furoyl)piperidin-3-amine are rooted in its unique structural assembly. The molecule consists of a piperidine ring where the nitrogen atom is acylated by a furan-2-carbonyl (2-furoyl) group, and an amine substituent is located at the 3-position of the piperidine core. This arrangement results in a chiral center at the C3 position of the piperidine ring.
Key Molecular Data
| Property | Value | Source |
| IUPAC Name | (furan-2-yl)(3-aminopiperidin-1-yl)methanone | N/A |
| CAS Number | 1082766-25-3 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
Molecular Structure Visualization
The 2D structure of 1-(2-Furoyl)piperidin-3-amine highlights the key functional groups: the tertiary amide, the primary amine, and the furan ring.
Caption: 2D chemical structure of 1-(2-Furoyl)piperidin-3-amine.
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-(2-Furoyl)piperidin-3-amine is most commonly achieved via the N-acylation of piperidin-3-amine with a suitable 2-furoyl derivative. The following protocol outlines a standard laboratory procedure using 2-furoyl chloride, a widely available and reactive acylating agent.
Experimental Protocol: Synthesis of 1-(2-Furoyl)piperidin-3-amine
Materials:
-
Piperidin-3-amine (or its dihydrochloride salt)
-
2-Furoyl chloride
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or a similar inert aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Preparation: Dissolve piperidin-3-amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. If starting with the dihydrochloride salt, use approximately 2.2-2.5 equivalents of triethylamine to neutralize the salt and act as a base for the subsequent reaction. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1-1.2 eq for the free base, or 2.2-2.5 eq for the salt) to the stirred solution. The base is critical for scavenging the hydrochloric acid (HCl) byproduct generated during the acylation, preventing the protonation and deactivation of the starting amine.
-
Acylation: Slowly add a solution of 2-furoyl chloride (1.0 eq) in DCM dropwise to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. These washes remove water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(2-Furoyl)piperidin-3-amine can be purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-(2-Furoyl)piperidin-3-amine.
Significance and Applications in Drug Development
The value of 1-(2-Furoyl)piperidin-3-amine lies in its role as a versatile intermediate for constructing more elaborate drug candidates. The piperidine scaffold itself is a highly privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs for indications ranging from cancer to central nervous system (CNS) disorders.[1]
Causality of Piperidine's Utility:
-
Structural Scaffolding: The chair conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, enabling optimal interaction with biological targets.
-
Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in protein binding pockets.
-
Improved Pharmacokinetics: The piperidine ring is generally resistant to metabolic degradation, which contributes to a longer half-life and improved bioavailability of drug molecules.[1]
The primary amine at the 3-position of 1-(2-Furoyl)piperidin-3-amine serves as a key functional handle. It provides a nucleophilic site for further chemical modifications, such as:
-
Alkylation or Reductive Amination: To introduce new substituents and explore structure-activity relationships (SAR).
-
Amide or Sulfonamide Formation: To build larger, more complex molecules with diverse functionalities.
-
Formation of Heterocyclic Rings: To create fused or spirocyclic systems, which can enhance potency and modulate physical properties.
The 2-furoyl group also contributes significantly to the molecule's profile. It acts as a rigid, planar unit that can engage in π-stacking interactions and serves as a hydrogen bond acceptor via its carbonyl and furan oxygens. This combination of a flexible, saturated piperidine core and a rigid, aromatic furoyl group provides a rich platform for designing molecules that can effectively bind to a wide range of biological targets. While 1-(2-Furoyl)piperidin-3-amine is primarily a research chemical, its constituent parts are found in numerous advanced drug candidates and approved medicines.[4]
Conclusion
1-(2-Furoyl)piperidin-3-amine is a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its molecular architecture, combining the favorable pharmacokinetic profile of the piperidine ring with the versatile reactivity of a primary amine and the specific stereoelectronic properties of a furoyl group, makes it a valuable tool for drug discovery and development. The straightforward and well-understood synthesis allows for its reliable production, empowering researchers to build libraries of complex molecules in the quest for next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of such well-designed molecular building blocks remains paramount.
References
-
Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem . National Center for Biotechnology Information. [Link]
-
Piperidine - Wikipedia . Wikipedia. [Link]
- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed . National Center for Biotechnology Information. [Link]
-
The Chemical Profile of 1-(2-Furoyl)piperazine: Properties and Uses in Drug Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
Sources
Spectroscopic data for 1-(2-Furoyl)piperidin-3-amine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Furoyl)piperidin-3-amine
Introduction
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. 1-(2-Furoyl)piperidin-3-amine, with its combination of a furoyl moiety, a substituted piperidine ring, and a primary amine, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
The causality behind spectroscopic analysis is rooted in the interaction of molecules with electromagnetic radiation and energetic particles. Each functional group and unique atomic environment within 1-(2-Furoyl)piperidin-3-amine will respond differently to these probes, allowing us to piece together its precise structure. This document serves not only as a repository of predicted data but also as a strategic guide to acquiring and interpreting high-quality spectra for this and structurally related molecules.
Molecular Structure and Functional Group Analysis
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure.
Chemical Structure: 1-(2-Furoyl)piperidin-3-amine Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol
Key Structural Features:
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Furan Ring: An aromatic, five-membered heterocycle containing an oxygen atom. Its protons and carbons will appear in the aromatic region of NMR spectra.
-
Tertiary Amide: The carbonyl group (C=O) links the furan ring to the piperidine nitrogen. This group has a strong, characteristic signal in IR spectroscopy and influences the chemical shifts of adjacent atoms in NMR. Due to resonance, rotation around the C-N amide bond can be restricted, potentially leading to broadened signals or even distinct conformers in NMR at lower temperatures.
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Piperidine Ring: A six-membered saturated heterocycle.[1] It adopts a chair conformation, and its protons will exhibit complex splitting patterns in ¹H NMR due to axial and equatorial positions.[1]
-
Primary Amine (-NH₂): Located at the C3 position of the piperidine ring, this group is a key site of reactivity and has distinct signals in IR and NMR spectra. The carbon at this position (C3) is a chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The following predictions are based on a standard deuterated solvent like CDCl₃ or DMSO-d₆. Note that the chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale and Expert Insights |
| Furan H5 | ~7.5 - 7.7 | dd (doublet of doublets) | 1H | This proton is adjacent to the ring oxygen, which is deshielding, placing it furthest downfield in the furan system. |
| Furan H3 | ~7.0 - 7.2 | dd (doublet of doublets) | 1H | Coupled to both H4 and H5, its position is influenced by the adjacent furoyl group. |
| Furan H4 | ~6.5 - 6.7 | dd (doublet of doublets) | 1H | Typically the most upfield of the furan protons, coupled to H3 and H5. |
| Piperidine Protons | ~1.5 - 4.5 | m (multiplet) | 7H | The piperidine ring protons will appear as a complex set of overlapping multiplets. Protons on carbons adjacent to the amide nitrogen (~3.5-4.5 ppm) will be deshielded and shifted downfield. The presence of the amine at C3 further complicates the spectrum. |
| Piperidine H3 | ~2.8 - 3.2 | m (multiplet) | 1H | The methine proton at the amine-substituted carbon will be in a complex environment, coupled to adjacent CH₂ groups. |
| Amine (-NH₂) | ~1.5 - 3.0 | br s (broad singlet) | 2H | The protons of the primary amine often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal will disappear upon D₂O exchange, a key confirmatory test. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum indicates the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Expert Insights |
| Amide Carbonyl (C=O) | ~160 - 165 | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |
| Furan C2 & C5 | ~145 - 150 | The carbons of the furan ring attached to the carbonyl and the oxygen atom are the most downfield in the ring system. |
| Furan C3 & C4 | ~110 - 120 | These carbons are in the typical range for aromatic heterocycles. |
| Piperidine C2 & C6 | ~40 - 50 | These carbons are adjacent to the amide nitrogen and are deshielded. Restricted rotation around the amide bond might make them inequivalent.[2] |
| Piperidine C3 | ~45 - 55 | The carbon bearing the amine group. |
| Piperidine C4 & C5 | ~20 - 35 | These aliphatic carbons are the most shielded within the piperidine ring. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of 1-(2-Furoyl)piperidin-3-amine.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for molecules with exchangeable protons as it can slow down the exchange rate, leading to sharper N-H signals.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup & ¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
-
Tune and shim the probe to the sample.
-
Acquire a standard ¹H spectrum with 8-16 scans.
-
To confirm the amine protons, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -NH₂ signal should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR for Structural Confirmation:
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, which is essential for assigning the complex piperidine signals.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon, providing definitive C-H assignments.
-
Diagram: NMR Data Acquisition and Analysis Workflow
A streamlined workflow for acquiring and analyzing NMR data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Expert Insights |
| N-H Stretch (Primary Amine) | 3400 - 3250 | Medium, Sharp (two bands) | Primary amines show two distinct bands in this region corresponding to asymmetric and symmetric N-H stretching.[3][4] Their presence is a strong indicator of the -NH₂ group. |
| C-H Stretch (Aromatic/Furan) | 3100 - 3000 | Medium to Weak | C-H bonds on the furan ring will absorb at slightly higher wavenumbers than aliphatic C-H bonds. |
| C-H Stretch (Aliphatic/Piperidine) | 2950 - 2850 | Strong | These absorptions arise from the methylene groups of the piperidine ring. |
| C=O Stretch (Tertiary Amide) | 1650 - 1630 | Strong | The amide carbonyl stretch is one of the most intense and reliable peaks in the spectrum. Its position is lowered due to conjugation with the furan ring.[5] |
| N-H Bend (Primary Amine) | 1650 - 1580 | Medium to Strong | This bending (scissoring) vibration can sometimes overlap with or appear close to the C=O stretch, but is typically distinguishable.[3] |
| C-N Stretch | 1250 - 1020 | Medium | This signal arises from the C-N bonds in the piperidine ring and the amide linkage.[3] |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. Clean the ATR crystal thoroughly after analysis.
Diagram: IR Data Acquisition Workflow
Standard procedure for obtaining an ATR-FTIR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺.
| Ion | Predicted m/z | Rationale and Expert Insights |
| [M+H]⁺ | 195.11 | The protonated molecular ion is expected to be the base peak or a very prominent peak, confirming the molecular weight. High-Resolution MS (HRMS) would yield a more precise mass (e.g., 195.1128 for C₁₀H₁₅N₂O₂⁺), which can be used to confirm the elemental formula. |
| [M-NH₂]⁺ | 178.09 | Loss of the amine group via cleavage. |
| Furoyl Cation | 95.01 | Cleavage of the amide C-N bond can generate the stable furoyl cation. This is a very common and expected fragment for N-furoyl compounds. |
| Piperidine Fragment | 99.10 | Cleavage of the amide bond with charge retention on the piperidine portion. |
| Alpha-Cleavage Fragment | 166.09 | Cleavage of the C-C bond adjacent to the primary amine is a characteristic fragmentation pathway for amines, resulting in the loss of an ethyl radical from the piperidine ring.[6] |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation for analysis in positive ion mode.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). The ESI process will generate gas-phase protonated ions.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
High-Resolution Analysis (Optional but Recommended): For unambiguous formula confirmation, acquire data on an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which provides high mass accuracy.
Diagram: Integrated Spectroscopic Analysis Strategy
A holistic approach combining NMR, IR, and MS for complete structural elucidation.
References
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Mamat, C., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2977. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). Spectroscopy of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Arotec. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–329. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1-(2-Furoyl)piperidin-3-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Furoyl)piperidin-3-amine is a heterocyclic compound featuring a piperidine ring acylated at the nitrogen atom with a 2-furoyl group, and an amine substituent at the 3-position of the piperidine ring. This molecule has garnered interest within the medicinal chemistry landscape due to its structural motifs, which are prevalent in a wide array of biologically active compounds. The piperidine scaffold is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its ability to interact with various biological targets. The 2-furoyl moiety, a five-membered aromatic ring containing an oxygen atom, also contributes to the molecule's potential for diverse biological interactions. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and potential applications of 1-(2-Furoyl)piperidin-3-amine, offering valuable insights for researchers in drug development and organic synthesis.
Discovery and History
While the specific historical record of the initial synthesis of 1-(2-Furoyl)piperidin-3-amine is not extensively documented in readily available literature, its conception can be understood within the broader context of medicinal chemistry and the exploration of piperidine-based scaffolds. The development of synthetic routes to chiral 3-aminopiperidine has been a significant focus, as this intermediate is a crucial building block for various pharmaceutical agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1]
The synthesis of 1-(2-Furoyl)piperidin-3-amine likely emerged from systematic efforts to explore the chemical space around the 3-aminopiperidine core. The acylation of the piperidine nitrogen with various aromatic and heteroaromatic groups, such as the 2-furoyl group, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The furoyl group can influence factors like solubility, lipophilicity, and metabolic stability, while also providing additional points of interaction with biological targets. The first documented appearance of this specific compound is identifiable by its Chemical Abstracts Service (CAS) number: 1082766-25-3.[2]
Synthesis of 1-(2-Furoyl)piperidin-3-amine
The synthesis of 1-(2-Furoyl)piperidin-3-amine is primarily achieved through the acylation of a 3-aminopiperidine precursor. The key steps involve the preparation of the 3-aminopiperidine core, which can be synthesized through various routes, and its subsequent reaction with an activated form of 2-furoic acid.
Synthesis of the 3-Aminopiperidine Precursor
The synthesis of 3-aminopiperidine, particularly its chiral enantiomers, is a well-established area of research. Common starting materials include D-glutamic acid[3] or D-ornithine.[3] One common route involves the following transformations:
-
Esterification and Protection: The starting amino acid (e.g., D-glutamic acid) undergoes esterification and protection of the amino group (e.g., with a Boc group).
-
Reduction and Cyclization: The ester is then reduced, and the molecule is cyclized to form a piperidine ring.
-
Deprotection: Finally, the protecting group is removed to yield the desired 3-aminopiperidine.
Various patents detail specific methodologies for the large-scale and enantiomerically pure synthesis of 3-aminopiperidine and its salts.[1][3]
Acylation of 3-Aminopiperidine
The final step in the synthesis of 1-(2-Furoyl)piperidin-3-amine is the acylation of the piperidine nitrogen of the 3-aminopiperidine precursor. This is typically achieved by reacting 3-aminopiperidine with an activated derivative of 2-furoic acid, most commonly 2-furoyl chloride.
General Reaction Scheme:
Caption: General synthetic scheme for 1-(2-Furoyl)piperidin-3-amine.
Detailed Experimental Protocol:
The following is a representative, generalized protocol for the synthesis of 1-(2-Furoyl)piperidin-3-amine. Researchers should consult specific literature for optimized conditions and scale-up procedures.
-
Dissolution of 3-Aminopiperidine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopiperidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution. The base serves to neutralize the hydrochloric acid generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the acylation reaction.
-
Addition of 2-Furoyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(2-Furoyl)piperidin-3-amine.
Self-Validating System: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
Physicochemical Properties
The physicochemical properties of 1-(2-Furoyl)piperidin-3-amine are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| CAS Number | 1082766-25-3 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |
Applications in Drug Discovery and Medicinal Chemistry
While specific, widespread applications of 1-(2-Furoyl)piperidin-3-amine are not extensively detailed in the public domain, its structural components suggest several potential areas of interest for drug discovery and development.
-
Scaffold for Biologically Active Molecules: The 1-(2-Furoyl)piperidin-3-amine core can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic activities. The primary amine at the 3-position provides a handle for further functionalization, allowing for the exploration of a wide range of chemical space.
-
Potential as an Intermediate: Given the importance of 3-aminopiperidine in pharmaceuticals, 1-(2-Furoyl)piperidin-3-amine could serve as a protected or functionalized intermediate in multi-step syntheses.
-
Exploration of Furoyl-Piperidine Moiety: The combination of a furoyl group and a piperidine ring is found in various compounds with diverse biological activities. Further investigation into the biological profile of 1-(2-Furoyl)piperidin-3-amine and its derivatives could uncover novel therapeutic applications.
Illustrative Workflow for a Medicinal Chemistry Program:
Caption: A potential workflow for utilizing 1-(2-Furoyl)piperidin-3-amine in a drug discovery program.
Conclusion
1-(2-Furoyl)piperidin-3-amine represents a molecule of interest for medicinal chemists and drug discovery scientists. Its synthesis is based on well-established organic chemistry principles, primarily the acylation of the readily accessible 3-aminopiperidine core. While its specific biological activities and applications are not yet widely reported, its structural features suggest significant potential as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, from its likely origins and synthesis to its potential role in future drug discovery endeavors. Further research into this and related molecules is warranted to fully explore their therapeutic potential.
References
- Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (WO2011160037A2).
- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride. (US20100029941A1).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148119, Piperidin-3-amine. Retrieved from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1073. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Structure-Activity Relationship of 1-(2-Furoyl)Piperazine Bearing Benzamides as Butyrylcholinesterase Inhibitors. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing pure 1-(2-furoyl) piperazine hydrochloride. (DD153371A1).
-
Al-Ajely, M. S., & Al-Iraqi, M. A. H. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (CN103865964A).
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
- Abbasi, M. A., Aziz-ur-Rehman, Siddiqui, S. Z., Shah, S. A. A., & Khan, K. M. (2022). N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 35(2), 579-585.
-
ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1073. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][3][4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-substituted quinazoline compounds (such as terazosin) and meobentine and bethanidine and intermediates therefor. (WO1994005628A1).
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Biological Activity of New[3][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved from [Link]
-
ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
Sources
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical stability and storage of 1-(2-Furoyl)piperidin-3-amine
An In-Depth Technical Guide to the Chemical Stability and Storage of 1-(2-Furoyl)piperidin-3-amine
Abstract
1-(2-Furoyl)piperidin-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development, integrating three key structural motifs: a furan ring, a piperidine core, and a primary amine. This combination, while synthetically valuable, presents significant challenges regarding chemical stability and long-term storage. This technical guide provides a comprehensive analysis of the molecule's inherent instabilities, predicts potential degradation pathways, and establishes field-proven protocols for storage, handling, and analytical monitoring. By examining the vulnerabilities of each functional group—the susceptibility of the furan ring to oxidation and acid-catalyzed degradation, the potential for amide hydrolysis, and the reactivity of the primary amine—this document serves as an essential resource for researchers, chemists, and quality control professionals to ensure the integrity and purity of 1-(2-Furoyl)piperidin-3-amine in a research and development setting.
Introduction
The utility of complex molecular scaffolds in modern drug discovery is undisputed. 1-(2-Furoyl)piperidin-3-amine emerges as a valuable building block, offering multiple points for diversification. The piperidine moiety is a ubiquitous feature in many approved drugs, prized for its ability to improve physicochemical properties and interact with biological targets.[1][2] However, the successful application of such a reagent is fundamentally dependent on its chemical integrity from procurement through to its final synthetic use. The presence of a furan ring and a primary amine introduces specific vulnerabilities that can lead to sample degradation, impurity formation, and ultimately, compromised experimental outcomes. This guide addresses these challenges by providing a proactive framework for stability management, grounded in a first-principles analysis of the molecule's structure.
Molecular Structure and Physicochemical Properties
To understand the stability of 1-(2-Furoyl)piperidin-3-amine, one must first analyze its constituent parts. The molecule consists of a piperidine ring N-acylated with a 2-furoyl group and substituted with a primary amine at the 3-position.
Molecular Structure:
Table 1: Physicochemical Properties of 1-(2-Furoyl)piperidin-3-amine
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated |
| Appearance | (Predicted) Off-white to yellow or brown solid | Based on similar amine and furan compounds |
| Key Functional Groups | Tertiary Amide, Primary Amine, Furan Ether | Structural Analysis |
Intrinsic Chemical Instability: A Structural Analysis
The overall stability of the compound is dictated by the lability of its three primary functional regions.
The Furan Moiety: The Primary Locus of Instability
The furan ring is an electron-rich aromatic system that is notoriously susceptible to degradation under several conditions:
-
Oxidative Degradation: Like other ethers, furans can react with atmospheric oxygen to form peroxides, especially upon exposure to light.[3] This process can be slow but is a significant safety concern, as concentrated peroxides can be explosive. The presence of peroxides can also initiate radical-driven polymerization or further degradation of the molecule.
-
Acid Sensitivity: The furan ring is unstable in acidic conditions, where it can undergo ring-opening reactions and polymerization to form dark, insoluble materials.[4] This necessitates careful selection of reaction conditions and avoidance of acidic storage environments.
-
Photolytic Decomposition: Exposure to UV light can promote furan degradation.[5] This sensitivity, combined with its tendency to form peroxides, makes protection from light a critical storage parameter.
The Amide Linkage: A Point of Hydrolytic Cleavage
The amide bond connecting the furoyl group to the piperidine nitrogen is generally robust. However, it is not immune to hydrolysis. This reaction is typically slow under neutral conditions but can be significantly accelerated by:
-
Strong Acidic or Basic Conditions: Aggressive pH environments, particularly at elevated temperatures, can catalyze the cleavage of the amide bond, yielding furoic acid and piperidin-3-amine.
-
Elevated Temperatures: Thermal stress can promote hydrolysis, especially in the presence of moisture.[6]
The Piperidine-3-amine Moiety: Basicity and Nucleophilicity
The piperidine core itself is a stable saturated heterocycle.[7] However, the primary amine at the C-3 position introduces its own set of considerations:
-
Basicity: The primary amine is basic and will readily react with acids to form ammonium salts.[6] This can alter the compound's solubility and chromatographic behavior. While salt formation can protect the amine from some degradation pathways, it underscores the importance of pH control.
-
Oxidation: Primary amines can be susceptible to oxidation, leading to the formation of various byproducts, including nitroso or nitro compounds, especially in the presence of certain metals or oxidizing agents.[8]
-
Carbon Dioxide Absorption: Like many amines, it can react with atmospheric CO₂ to form carbamate salts. This is often reversible but can lead to apparent changes in purity or physical state over time.
Potential Degradation Pathways
Based on the structural vulnerabilities, several degradation pathways can be predicted. Understanding these pathways is crucial for developing effective analytical methods to detect impurities and for establishing appropriate storage conditions.
Caption: Predicted degradation pathways for 1-(2-Furoyl)piperidin-3-amine.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of 1-(2-Furoyl)piperidin-3-amine, a multi-faceted approach to storage and handling is required. The following protocols are derived from best practices for handling furan-containing and amine-containing compounds.[3][4][9]
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all potential degradation reactions, including peroxide formation and hydrolysis.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the furan ring and primary amine, and minimizes peroxide formation.[3] |
| Light | Amber Glass Vial / Protect from Light | Prevents photolytic degradation and light-catalyzed peroxide formation.[4][11] |
| Container | Tightly Sealed Glass Container | Prevents exposure to atmospheric moisture and oxygen. Use of a container with a PTFE-lined cap is ideal.[9] |
| Incompatibilities | Strong Acids, Strong Oxidizing Agents | Avoids rapid acid-catalyzed polymerization of the furan ring and oxidative decomposition.[4] |
Handling Procedure:
-
Inert Environment: Whenever possible, handle the material inside a glove box or glove bag under an inert atmosphere.
-
Minimize Exposure: If a glove box is unavailable, unseal the container only briefly. Blanket the headspace with argon or nitrogen before resealing.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing moisture or other contaminants.
-
Safety: Due to the potential for peroxide formation, never distill the material to dryness. Always test for peroxides before heating or concentrating solutions.
Analytical Monitoring for Stability Assessment
Regular analytical testing is the only way to ensure the ongoing integrity of the material. A robust stability-indicating method is a cornerstone of quality control.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and detecting degradation products. Since the molecule lacks a strong chromophore, derivatization may be required for high sensitivity, though direct UV detection at lower wavelengths is often sufficient for purity checks.[12] A reverse-phase method is typically suitable.
Experimental Protocol: Hypothetical HPLC-UV Method
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 acetonitrile:water mixture to create a 0.5 mg/mL stock solution.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions: The parameters below provide a starting point for method development.
Table 3: Hypothetical HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 254 nm |
Note: This method is a starting point. The presence of the basic amine may cause peak tailing, which can often be mitigated by using a mobile phase with a higher pH (e.g., ammonium formate buffer at pH 8) or a different column chemistry. A patent for analyzing 3-aminopiperidine suggests derivatization followed by HPLC for more robust quantification.[13]
Peroxide Testing
Given the risk associated with the furan moiety, periodic testing for peroxides is a critical safety measure, especially for older samples or those with unknown storage histories.
Experimental Protocol: Qualitative Peroxide Test
-
Prepare Test Solution: Add 1 mL of the sample solution (e.g., dissolved in THF or dioxane) to a test tube.
-
Add Reagent: Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution.
-
Observe: A yellow color indicates a low concentration of peroxides. A brown color indicates a high concentration.
-
Confirmation: Add a few drops of a starch indicator solution. The immediate formation of a deep blue-black color confirms the presence of peroxides.
Forced Degradation Studies Workflow
To comprehensively understand the stability profile and validate the analytical method, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
Caption: A typical workflow for conducting forced degradation studies.
Conclusion
1-(2-Furoyl)piperidin-3-amine is a molecule with significant synthetic potential, but its chemical stability is a critical consideration for its effective use. The primary liabilities stem from the furan ring's susceptibility to oxidative, photolytic, and acid-catalyzed degradation, along with the potential for amide hydrolysis under harsh conditions. By implementing the stringent storage and handling protocols outlined in this guide—specifically, storage at 2-8 °C under an inert atmosphere and protected from light—researchers can significantly mitigate these degradation pathways. Furthermore, routine analytical monitoring using a validated stability-indicating HPLC method and periodic peroxide testing are essential to ensure the long-term integrity and safety of this valuable chemical building block.
References
-
Du, Y., Wang, T., & Rochelle, G. T. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18459–18471. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148119, Piperidin-3-amine. Retrieved from [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. (Note: While this specific compound isn't mentioned, this reference supports the prevalence of piperidine in drugs).
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Furan-d4. Retrieved from [Link]
- ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines.
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Zhang, L., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 293-297. [Link]
- Rochelle, G. T., et al. (2011). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia, 4, 1731-1738.
-
Biosynce. (2025). What is the stability of piperidine?. Retrieved from [Link]
-
Thong-aram, D., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 1-13. [Link]
- The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Grimstvedt, A. M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18459-18471. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]
- ResearchGate. (n.d.). Detection of 1°, 2°, and 3° Amines: A Color Variation of the Hinsberg Test. (General reference on amine analysis).
-
Van Lancker, C., et al. (2013). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 30(11), 1845-1851. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wcu.edu [wcu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chemos.de [chemos.de]
- 12. researchgate.net [researchgate.net]
- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: A Framework for Assessing the In Vitro Neuroprotective Potential of 1-(2-Furoyl)piperidin-3-amine
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential neuroprotective properties of the novel compound 1-(2-Furoyl)piperidin-3-amine. In the absence of extensive prior research on this specific molecule, this guide is designed as a foundational platform for discovery, detailing robust, validated in vitro assays to characterize its efficacy in mitigating neuronal damage. The protocols herein establish a logical, tiered approach, beginning with primary screening assays for cell viability and cytotoxicity, and progressing to more mechanistic studies to elucidate potential pathways of action. We present detailed methodologies for inducing and quantifying neuronal injury via two common insults implicated in neurodegenerative diseases: glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress. Furthermore, we provide protocols for key downstream analyses, including the assessment of apoptotic markers and the investigation of critical neuroprotective signaling pathways. This document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the scientific principles and rationale behind each experimental choice, ensuring methodologically sound and reproducible outcomes.
Introduction: The Rationale for Neuroprotection Screening
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. Two of the primary mechanisms contributing to this neuronal death are excitotoxicity and oxidative stress. Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate.[1] This overstimulation leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events. Oxidative stress, on the other hand, results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.[2] Both pathways are central targets for the discovery of novel neuroprotective agents.
1-(2-Furoyl)piperidin-3-amine (CAS: 1082766-25-3) is a synthetic compound with a piperidine scaffold, a common motif in neuropharmacology.[3][4] While its specific biological activities are not yet extensively characterized in the public domain, its structure warrants investigation for neuroprotective effects. The piperidine ring is a key component of many compounds with neurological activity, and the furoyl group may confer antioxidant or other beneficial properties.[5][6]
This guide, therefore, presents a systematic approach to screen 1-(2-Furoyl)piperidin-3-amine for neuroprotective activity using established in vitro models.
Foundational Knowledge: In Vitro Models of Neuronal Injury
The selection of an appropriate in vitro model is critical for obtaining meaningful data. For initial screening, immortalized neuronal cell lines such as human neuroblastoma SK-N-SH cells or mouse hippocampal HT22 cells are often used due to their ease of culture and reproducibility.[7] For more physiologically relevant data, primary neuronal cultures, such as those derived from rat embryonic cortices, are the gold standard, although they are more technically demanding to maintain.[1][8]
Glutamate-Induced Excitotoxicity
Brief exposure of primary neurons to high concentrations of glutamate (e.g., 250 µM) effectively models excitotoxic neuronal death by hyperactivating NMDA receptors.[1] This leads to a rapid influx of Ca2+, mitochondrial dysfunction, and eventual cell death, providing a robust system to test the efficacy of neuroprotective compounds.[1][8]
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
Hydrogen peroxide is a potent oxidizing agent that readily crosses cell membranes and generates ROS, leading to lipid peroxidation, DNA damage, and apoptosis.[2][9] Treating neuronal cultures with H₂O₂ (e.g., 100-500 µM) provides a reliable model of oxidative stress-induced neuronal injury.[10][11]
Experimental Workflow: A Tiered Approach to Screening
We propose a multi-tiered approach to efficiently screen and characterize the neuroprotective potential of 1-(2-Furoyl)piperidin-3-amine. This workflow ensures that resources are directed toward the most promising avenues of investigation.
Figure 1: A tiered experimental workflow for assessing the neuroprotective potential of a novel compound.
Detailed Protocols
General Cell Culture and Compound Preparation
Cell Line Maintenance:
-
Cell Line: Human neuroblastoma SK-N-SH cell line.
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[7][12]
-
Plating for Assays: Seed cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours before any treatment.[7]
Compound Preparation:
-
Prepare a 100 mM stock solution of 1-(2-Furoyl)piperidin-3-amine in sterile Dimethyl Sulfoxide (DMSO).
-
Further dilute this stock solution in the appropriate culture medium to achieve the desired final concentrations for the experiments.
-
Crucial Control: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to neuronal cells.[12]
Tier 1: Primary Screening Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration
-
Objective: To identify the concentration range of 1-(2-Furoyl)piperidin-3-amine that is not inherently toxic to the neuronal cells.
-
Plate SK-N-SH cells in a 96-well plate as described above.
-
Treat the cells with a wide range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Include a "vehicle control" group treated with 0.1% DMSO.
-
After 24 hours, assess cell viability using the MTT assay as described in Protocol 2.
-
The highest concentration that does not significantly reduce cell viability compared to the vehicle control is the maximum non-toxic concentration to be used in subsequent neuroprotection assays.
Protocol 2: Neuroprotection Assessment using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[13][14]
-
Seed SK-N-SH cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of 1-(2-Furoyl)piperidin-3-amine for 24 hours.[8]
-
Induce Neuronal Damage:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Dissolve the formazan crystals by adding 100 µL of DMSO to each well and shaking gently.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, undamaged) cells.
Protocol 3: Cytotoxicity Assessment using LDH Assay
-
Principle: The lactate dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is a hallmark of cytotoxicity.[13][15]
-
Follow the same treatment protocol as for the MTT assay (steps 1-3).
-
After the incubation period with the neurotoxin, carefully collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Controls: Include a "maximum LDH release" control by lysing a set of untreated cells with Triton-X100.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
| Assay | Principle | Endpoint Measured | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | Formazan absorbance (570 nm) | Increased absorbance correlates with higher cell viability.[14] |
| LDH | Plasma membrane integrity | LDH in supernatant | Increased LDH release correlates with higher cytotoxicity.[15] |
| Table 1: Summary of Primary Screening Assays. |
Tier 2: Apoptosis Mechanism Protocols
If 1-(2-Furoyl)piperidin-3-amine shows significant neuroprotective effects in Tier 1, the next step is to investigate its impact on apoptosis.
Protocol 4: Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical step leading to cell death.[16][17][18][19]
-
Plate cells in a 6-well plate and treat as described in Protocol 2.
-
After treatment, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-3 substrate.
-
Data Analysis: Express caspase-3 activity relative to the control group. A reduction in caspase-3 activity in compound-treated cells exposed to a neurotoxin indicates an anti-apoptotic effect.
Protocol 5: Western Blot for Bcl-2 and Bax Expression
-
Principle: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate. A higher Bcl-2/Bax ratio promotes cell survival.[20][21][22][23]
-
Plate cells in a 6-well plate and treat as described in Protocol 2.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and calculate the Bcl-2/Bax ratio. An increase in this ratio by the compound suggests an anti-apoptotic mechanism.[5]
Figure 2: The role of Bcl-2 family proteins and Caspase-3 in apoptosis.
Tier 3: Signaling Pathway Investigation
Further investigation can explore the upstream signaling pathways that might be modulated by 1-(2-Furoyl)piperidin-3-amine.
Protocol 6: Investigating the MAPK/ERK Pathway
-
Principle: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a key signaling cascade involved in cell survival and proliferation. Activation of ERK is often neuroprotective.[24][25][26][27]
-
Treat cells as described previously.
-
Use Western blotting (as in Protocol 5) to measure the levels of phosphorylated ERK (p-ERK) and total ERK.
-
Data Analysis: An increase in the p-ERK/total ERK ratio suggests activation of this pro-survival pathway.[28]
Protocol 7: Assessing the Nrf2 Antioxidant Pathway
-
Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[29][30] Upon activation by oxidative stress, it translocates to the nucleus and promotes the transcription of antioxidant genes.[31][32][33]
-
Treat cells as described previously.
-
Use Western blotting to measure Nrf2 levels in both cytosolic and nuclear fractions to assess its translocation.
-
Alternatively, use qRT-PCR to measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1).
-
Data Analysis: An increase in nuclear Nrf2 and/or upregulation of its target genes would suggest that the compound exerts its neuroprotective effects by boosting the endogenous antioxidant defense system.[32]
Figure 3: Simplified schematic of the Keap1-Nrf2 signaling pathway.
Conclusion and Future Directions
This document provides a robust and scientifically grounded set of protocols for the initial in vitro evaluation of 1-(2-Furoyl)piperidin-3-amine as a potential neuroprotective agent. By following this tiered approach, researchers can efficiently determine its efficacy, gain insights into its mechanism of action, and build a solid foundation for further preclinical development. Positive and reproducible results from these assays would justify progression to more complex models, such as co-cultures with glial cells, induced pluripotent stem cell (iPSC)-derived neurons, and ultimately, in vivo models of neurodegenerative diseases.
References
- Assessment of cell viability in primary neuronal cultures - PubMed. (n.d.).
- Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC - PubMed Central. (n.d.).
- MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PubMed Central. (n.d.).
- Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC. (n.d.).
-
Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. (2019, July 4). Hindawi. Retrieved January 27, 2026, from [Link]
- Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed. (n.d.).
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (n.d.).
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Cambridge University Press. Retrieved January 27, 2026, from [Link]
-
Innoprot excitotoxicity in vitro assay. (n.d.). Retrieved January 27, 2026, from [Link]
- Neurotherapeutic Effect of Inula britannica var. Chinensis against H 2 O 2 -Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons - MDPI. (n.d.).
- Activity-dependent synapse elimination requires caspase-3 activation - eLife. (n.d.).
- Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model - PubMed. (n.d.).
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells | PLOS One. (n.d.). Retrieved January 27, 2026, from [Link]
-
Anti-apoptotic BCL-2 family proteins in acute neural injury - Frontiers. (n.d.). Retrieved January 27, 2026, from [Link]
-
MAPK/ERK Dysfunction in Neurodegenerative Diseases - Encyclopedia.pub. (n.d.). Retrieved January 27, 2026, from [Link]
-
Cytotoxicity assay–time- and concentration-dependent release of LDH.... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (n.d.). Retrieved January 27, 2026, from [Link]
-
H2O2-induced oxidative stress model. A The viability of hippocampal... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (n.d.). Retrieved January 27, 2026, from [Link]
-
NFE2L2 - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems. (n.d.). Retrieved January 27, 2026, from [Link]
-
Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
Neuronal (A) and glial (B) viability determined by MTT assay in cells... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum | Stroke. (n.d.). Retrieved January 27, 2026, from [Link]
-
Characterization of hydrogen peroxide toxicity in cultured rat forebrain neurons - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
Glutamate Excitotoxicity Assay - NeuroProof. (n.d.). Retrieved January 27, 2026, from [Link]
-
Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease | PNAS. (n.d.). Retrieved January 27, 2026, from [Link]
-
Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Cell Viability Assay Service - Creative Biolabs. (n.d.). Retrieved January 27, 2026, from [Link]
-
In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line - DergiPark. (n.d.). Retrieved January 27, 2026, from [Link]
-
Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - Frontiers. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
A Sensitive and Selective Assay of Neuronal Degeneration in Cell Culture - PubMed - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Caspase 3-7 Activity Assay - Innoprot Cell Damage Assays. (n.d.). Retrieved January 27, 2026, from [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - Spandidos Publications. (n.d.). Retrieved January 27, 2026, from [Link]
-
An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
MAPK/ERK Signaling Pathway - YouTube. (2018, July 9). Retrieved January 27, 2026, from [Link]
-
Neuroprotective Effect of Bcl-2 on Lipopolysaccharide-Induced Neuroinflammation in Cortical Neural Stem Cells - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
ERK/MAPK is essential for endogenous neuroprotection in SCN2.2 cells - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Characterization of hydrogen peroxide toxicity in cultured rat forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-dependent synapse elimination requires caspase-3 activation [elifesciences.org]
- 18. pnas.org [pnas.org]
- 19. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Anti-apoptotic BCL-2 family proteins in acute neural injury [frontiersin.org]
- 23. ahajournals.org [ahajournals.org]
- 24. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells | PLOS One [journals.plos.org]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. ERK/MAPK is essential for endogenous neuroprotection in SCN2.2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 29. mdpi.com [mdpi.com]
- 30. NFE2L2 - Wikipedia [en.wikipedia.org]
- 31. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterizing 1-(2-Furoyl)piperidin-3-amine for Central Nervous System (CNS) Drug Discovery
Introduction: The Strategic Value of the Piperidine Scaffold in CNS Research
The piperidine ring is a highly privileged scaffold in modern medicinal chemistry, forming the core of a multitude of clinically approved drugs targeting the central nervous system.[1] Its prevalence stems from a unique combination of properties: a three-dimensional structure that allows for precise spatial orientation of substituents, favorable metabolic stability, and the ability to modulate physicochemical properties like lipophilicity and solubility, which are critical for oral bioavailability and blood-brain barrier (BBB) penetration.[1][2] The piperidine framework is a key component in drugs ranging from analgesics and antipsychotics to treatments for complex neurodegenerative disorders.[3][4]
The specific compound, 1-(2-Furoyl)piperidin-3-amine , integrates three key structural motifs of high interest:
-
The Piperidine Core: Provides a validated foundation for CNS-active compounds.[4]
-
The 3-Aminopiperidine Moiety: A structural feature present in several modern pharmaceutical agents, offering a key interaction point for various biological targets.
-
The N-Furoyl Group: The furoyl moiety can influence receptor affinity and pharmacokinetic properties. The related intermediate, 1-(2-furoyl)piperazine, is a known valuable precursor in the synthesis of pharmaceuticals.[5][6]
This document provides a comprehensive, step-by-step guide for researchers and drug development professionals to conduct an initial, rigorous evaluation of 1-(2-Furoyl)piperidin-3-amine. The protocols herein are designed as a self-validating workflow, from initial characterization and target screening to foundational in vivo assessment, establishing a robust data package to inform go/no-go decisions in a CNS drug discovery program.
Section 1: Compound Synthesis and Physicochemical Profiling
A thorough understanding of a compound's physical and chemical properties is the foundational step in any drug discovery cascade. These properties dictate its behavior in biological systems and are predictive of its drug-like potential.
Synthesis Rationale
While multiple synthetic routes to substituted piperidines exist, a common and effective strategy involves the cyclization of a linear precursor derived from an accessible chiral starting material, such as an amino acid.[7][8] For 1-(2-Furoyl)piperidin-3-amine, a plausible approach begins with a protected 3-aminopiperidine precursor, which is then acylated with 2-furoyl chloride. The initial 3-aminopiperidine can be synthesized from starting materials like L-glutamic acid, ensuring stereochemical control if desired.
Physicochemical and ADME Properties (Predicted)
Early in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for identifying potential liabilities. Based on the structure of 1-(2-Furoyl)piperidin-3-amine, we can predict key parameters relevant to CNS drug candidates.
| Property | Predicted Value | Significance in CNS Drug Discovery |
| Molecular Weight (MW) | ~196.23 g/mol | Excellent. Well below the typical <450 Da guideline, favoring BBB penetration.[9] |
| logP (Octanol/Water) | ~0.5 - 1.5 | Within the optimal range (1-3) for BBB permeability, balancing solubility and lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~59.5 Ų | Good. Below the 60-90 Ų range often associated with reduced BBB penetration. |
| Hydrogen Bond Donors | 1 | Excellent. Conforms to the rule of ≤3 for good membrane permeability.[9] |
| Hydrogen Bond Acceptors | 3 | Excellent. Conforms to the rule of ≤7 for good membrane permeability. |
| pKa (strongest basic) | ~8.5 - 9.5 | The piperidine nitrogen's basicity means the compound will be partially protonated at physiological pH, which can aid solubility but may impact passive diffusion. |
Note: Values are estimations and require experimental verification.
Section 2: Initial Target Screening and Selectivity Profiling
The piperidine scaffold is known to interact with a wide array of CNS targets.[3] Therefore, an initial broad screening is a cost-effective strategy to identify primary biological targets and potential off-target liabilities.
Workflow for Initial CNS Target Identification
Caption: Schematic of the PAMPA-BBB experimental setup.
Methodology:
-
Prepare Acceptor Plate: Add 180 µL of assay buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the artificial membrane lipid solution (e.g., 20 mg/mL porcine brain lipid in dodecane) to each filter of a 96-well donor plate.
-
Prepare Compound Plate: In a separate 96-well plate, add 180 µL of assay buffer to each well. Add 2 µL of 10 mM stock solutions of the test compound and controls. This yields a starting concentration of ~100 µM.
-
Controls:
-
High Permeability Control: Propranolol, Verapamil
-
Low Permeability Control: Atenolol, P-glycoprotein substrates
-
Integrity Control: Lucifer Yellow (a fluorescent dye that should not cross an intact membrane).
-
-
Start Assay: Gently place the lipid-coated donor plate onto the acceptor plate, ensuring the filters contact the acceptor solution.
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient: Pe = C x Vd x Va / ((Area x Time) x (Vd + Va) x (Cd(t) - Ca(t))) Where C is a factor derived from mass balance equations, V is volume, Area is the filter area, Time is incubation time, and C(t) are the final concentrations.
Data Interpretation: The results are typically categorized for CNS potential.
| Permeability (Pe, 10⁻⁶ cm/s) | Predicted BBB Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Section 4: In Vivo Pharmacokinetics and Efficacy Screening
Positive in vitro data must be validated in a living system. Initial in vivo studies in rodents aim to answer two fundamental questions: 1) Does the compound reach the brain after systemic administration? and 2) Does it engage a target to produce a measurable physiological effect? [10]
Workflow for Preliminary In Vivo Assessment
Caption: A streamlined workflow for initial pharmacokinetic and efficacy testing in rodents.
Protocol 3: Rodent Brain Penetration Study
Principle and Rationale: This protocol determines the extent of brain penetration by measuring the total concentration of the compound in the brain and plasma at a specific time point after dosing. The Brain:Plasma ratio (Kp) is a key metric. A Kp > 1 suggests accumulation in the brain, while a Kp < 0.1 suggests poor penetration or high efflux. [11][12] Methodology:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats (n=3-4 per time point).
-
Dose Formulation: Formulate the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Administration: Administer a single dose of the compound (e.g., 10 mg/kg) via intraperitoneal (IP) or oral (PO) gavage.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, and 4 hours post-dose), collect blood via cardiac puncture into EDTA-coated tubes. Immediately after, perfuse the animal with ice-cold saline and harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood at 4000 rpm for 15 min at 4°C to separate plasma.
-
Brain: Weigh the brain and homogenize it in 4 volumes of PBS.
-
-
Bioanalysis:
-
Use protein precipitation (e.g., with acetonitrile containing an internal standard) to extract the compound from plasma and brain homogenate.
-
Quantify the concentration of the compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma concentration (ng/mL) and brain concentration (ng/g tissue).
-
Calculate the Brain:Plasma ratio (Kp) = [Concentration in Brain] / [Concentration in Plasma].
-
Protocol 4: Behavioral Model Screening (Example: Elevated Plus Maze for Anxiolytic Activity)
Principle and Rationale: If in vitro screening suggests activity at targets involved in anxiety (e.g., 5-HT1A or GABA-A receptors), a behavioral model like the Elevated Plus Maze (EPM) can provide the first indication of functional efficacy. [13]The EPM relies on the innate conflict in rodents between exploring a new environment and the fear of open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two enclosed by walls.
-
Dosing:
-
Vehicle Group: Administer the vehicle solution.
-
Test Group(s): Administer 1-(2-Furoyl)piperidin-3-amine at one or more doses (e.g., 3, 10, 30 mg/kg, IP).
-
Positive Control Group: Administer a known anxiolytic, such as Diazepam (1-2 mg/kg, IP).
-
-
Procedure:
-
30-60 minutes after dosing, place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore freely for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use automated tracking software to score key parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Statistical Analysis: Compare the different groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance. A significant increase in the time spent in the open arms by the test group compared to the vehicle group suggests anxiolytic-like activity.
Conclusion
This application guide outlines a logical, multi-stage process for the initial characterization of 1-(2-Furoyl)piperidin-3-amine as a potential CNS drug discovery candidate. By systematically evaluating its physicochemical properties, target engagement profile, blood-brain barrier permeability, and preliminary in vivo activity, researchers can build a robust, data-driven case for its further development. The inherent potential of the piperidine scaffold, combined with the specific substitutions of this molecule, makes it a compelling starting point for the discovery of novel therapeutics for neurological and psychiatric disorders.
References
- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
-
PROMISING DIRECTIONS FOR THE APPLICATION OF PIPERIDINE DERIVATIVES AS STRUCTURAL COMPONENTS OF NEUROTROPIC DRUGS. ResearchGate. [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
Piperidin-3-amine. PubChem, National Institutes of Health. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology. [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]
-
Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. [Link]
-
Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. National Institutes of Health. [Link]
-
Strategies to assess blood-brain barrier penetration. ResearchGate. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]
-
In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
-
Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. PubMed. [Link]
-
CNS Pharmacology Models. Medicilon. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]
-
CNS Preclinical Disease Models - Parkinson & Stroke. Syncrosome. [Link]
-
Strategies to assess blood-brain barrier penetration. PubMed. [Link]
-
Biomarker Detection for CNS Conditions. MD Biosciences. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. PubMed. [Link]
-
Permeability of the blood-brain barrier through the phases of ischaemic stroke and relation with clinical outcome: protocol for a systematic review. BMJ Open. [Link]
-
In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 6. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medicilon.com [medicilon.com]
Application Notes & Protocols: Strategic N-Alkylation of 1-(2-Furoyl)piperidin-3-amine for Analog Synthesis
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] Its utility stems from its conformational flexibility and its ability to modulate physicochemical properties such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic profiles.[1] Specifically, the 1-(2-Furoyl)piperidin-3-amine framework presents a versatile platform for generating diverse chemical libraries. The secondary amine at the C-3 position is a prime handle for introducing a variety of substituents via N-alkylation, enabling systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed, field-tested protocols for two primary N-alkylation strategies: direct alkylation with electrophiles and reductive amination with carbonyl compounds. The causality behind experimental choices, troubleshooting, and characterization are discussed to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine motif is ubiquitous in pharmaceuticals, valued for its metabolic stability and its capacity to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The starting material, 1-(2-Furoyl)piperidin-3-amine, combines this privileged heterocycle with a secondary amine, offering a direct vector for chemical diversification. The N-alkylation of this secondary amine is a fundamental transformation for creating analogs with modified polarity, steric bulk, and basicity, all of which can profoundly influence biological activity and selectivity.
Selecting the appropriate N-alkylation strategy is critical and depends on the desired substituent and the overall chemical compatibility of the substrate. This document details two robust and complementary methods:
-
Direct N-Alkylation: A classic Sₙ2 reaction involving the nucleophilic amine and an alkyl halide (or sulfonate). This method is straightforward for introducing simple alkyl, benzyl, or allyl groups.
-
Reductive Amination: A two-step, one-pot process where the amine first condenses with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This is arguably the most versatile and widely used method in medicinal chemistry for this transformation.[3][4]
Core Mechanistic Considerations
Direct N-Alkylation: An Sₙ2 Pathway
Direct alkylation proceeds via a nucleophilic attack of the secondary amine on an electrophilic carbon, typically an alkyl halide. The reaction liberates a proton, forming an acid byproduct that protonates the basic amine starting material, rendering it non-nucleophilic.[5] Therefore, a base is required to scavenge this acid and ensure the reaction proceeds to completion.
Causality of Reagent Selection:
-
Base: The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are cost-effective but can have limited solubility in common organic solvents.[6][7][8] Hindered organic bases, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), are often preferred as they are non-nucleophilic and highly soluble, preventing competition with the substrate amine for the alkylating agent.[9][10]
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they effectively solvate the transition state without interfering with the nucleophile.[6]
Reductive Amination: A Tandem Condensation-Reduction
This powerful method leverages the reaction between the amine and a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is subsequently reduced by a selective hydride reagent.[3][11]
Causality of Reagent Selection:
-
Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[13][14][15] Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion, which is more electrophilic than the starting carbonyl.[16] It is also compatible with a wide range of functional groups and is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[15]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the most common solvents, as they are compatible with the mild reducing agent and effectively solubilize a wide range of substrates.[14][17]
Experimental Protocols & Workflows
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the alkylation of 1-(2-Furoyl)piperidin-3-amine using an alkyl bromide in the presence of Hünig's base.
Workflow Diagram: Direct N-Alkylation
Caption: Workflow for direct N-alkylation of the piperidine substrate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(2-Furoyl)piperidin-3-amine (1.0 equiv) in anhydrous acetonitrile (MeCN, ~0.1 M), add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Addition of Electrophile: Add the corresponding alkyl halide (e.g., benzyl bromide, 1.2 equiv) to the solution.
-
Reaction: Stir the mixture at a temperature between 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Upon completion, allow the reaction to cool to room temperature and concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the DIPEA hydrobromide salt, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[18]
-
Characterization: Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and HRMS.[19][20]
Data Summary Table: Direct Alkylation Conditions
| Alkylating Agent (R-X) | Base (Equiv.) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Benzyl Bromide | DIPEA (2.0) | MeCN | 50 | 4-8 | Highly reactive, reaction is typically clean. |
| Ethyl Iodide | K₂CO₃ (2.5) | DMF | 70 | 12-18 | K₂CO₃ is a heterogeneous base; vigorous stirring is required.[9] |
| Propargyl Bromide | DIPEA (2.0) | MeCN | RT | 6-10 | Useful for subsequent click chemistry functionalization. |
| 2-Bromoacetonitrile | DIPEA (2.0) | MeCN | RT | 2-4 | Activated halide, reaction is rapid at room temperature. |
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of 1-(2-Furoyl)piperidin-3-amine with an aldehyde using sodium triacetoxyborohydride.
Workflow Diagram: Reductive Amination
Caption: Workflow for N-alkylation via one-pot reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-Furoyl)piperidin-3-amine (1.0 equiv) and the aldehyde or ketone (1.1-1.2 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Iminium Formation: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate. For less reactive ketones, the addition of acetic acid (1.0-1.2 equiv) can catalyze this step.[14][16]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 5-10 minutes. Caution: Gas evolution (hydrogen) may occur upon addition.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed as determined by LC-MS or TLC (typically 1-6 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography. Basic amines can sometimes streak on silica gel; this can be mitigated by pre-treating the silica with triethylamine or using an amine-functionalized stationary phase.[18]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.[19][20]
Data Summary Table: Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent (Equiv.) | Solvent | Additive | Typical Time (h) | Notes |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCM | None | 1-3 | Clean and efficient for a wide range of aromatic aldehydes. |
| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCE | AcOH (1.1) | 4-8 | Ketones are less reactive; an acid catalyst is beneficial.[14] |
| Isovaleraldehyde | NaBH(OAc)₃ (1.5) | DCM | None | 2-4 | Suitable for aliphatic aldehydes. |
| Acetone | NaBH(OAc)₃ (1.5) | DCE | AcOH (1.1) | 6-12 | Isopropylation is slower but effective with a catalyst. |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Insufficiently reactive alkylating agent (Protocol 1). Sterically hindered ketone/aldehyde (Protocol 2). Ineffective base (Protocol 1). | Switch to a more reactive halide (I > Br > Cl). Increase temperature. For Protocol 2, add catalytic acetic acid. For Protocol 1, switch from K₂CO₃ to DIPEA or NaH. |
| Di-alkylation (Over-reaction) | This is not an issue for a secondary amine starting material, which forms a tertiary amine. This is a common problem when starting with primary amines.[21][22] | N/A for this specific substrate. |
| Difficult Purification | Product amine is very polar or basic, leading to streaking on silica gel. | Use a mobile phase containing a small amount of triethylamine (0.1-1%) or ammonium hydroxide. Alternatively, use an amine-functionalized silica column.[18] An acidic wash during workup can remove basic impurities if the product is not acid-labile.[23] |
| Side Reaction (Protocol 1) | O-alkylation of the furoyl carbonyl. | This is generally unlikely for amides with standard alkylating agents but can occur with highly electrophilic reagents like triflates in the presence of weak bases.[6] Using a stronger, non-nucleophilic base like DIPEA minimizes this. |
Conclusion
The N-alkylation of 1-(2-Furoyl)piperidin-3-amine is a critical transformation for generating novel analogs for drug discovery programs. Both direct alkylation and reductive amination are robust, reliable methods that provide access to a wide chemical space. Reductive amination with sodium triacetoxyborohydride is often the preferred method due to its broad substrate scope, mild conditions, and high functional group tolerance.[15] By understanding the mechanistic underpinnings and carefully selecting the reaction conditions, researchers can efficiently synthesize diverse libraries of tertiary amine analogs for biological evaluation.
References
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? [Online Discussion]. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Blog Post]. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
- Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Online Forum]. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Tyl J, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2025).
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Available at: [Link]
- National Center for Biotechnology Information. (2012). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. PubMed Central.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online Discussion]. Available at: [Link]
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Google Patents. (1967). Process for the purification of amines.
- ResearchGate. (2025). Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy.
-
University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]
- ResearchGate. (2025). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- Google Patents. (2021). Process for the N-alkylation of aminopyridines.
-
Organic Chemistry Resources. Reductive Amination - Common Conditions. Available at: [Link]
- ScholarWorks@GVSU. (2017).
- Defense Technical Information Center. (1987).
- Myers, A.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
- EMU Physics Department. (2023).
-
YouTube. (2020). reductive amination & secondary amine synthesis. Chem Help ASAP. Available at: [Link]
- Physics & Maths Tutor. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision.
- SpringerLink. (2025). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
- ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
- MDPI. (2024).
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. MH Chem. Available at: [Link]
- National Center for Biotechnology Information. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PubMed Central.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]
- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 15. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. biotage.com [biotage.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Workup [chem.rochester.edu]
Application Note & Protocol Guide: Synthesis of Novel Amide Derivatives from 1-(2-Furoyl)piperidin-3-amine
Introduction: The Scientific Imperative for Novel Furoylpiperidine Amides
In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a multitude of clinically approved drugs due to its favorable physicochemical properties that can enhance pharmacokinetics and bioavailability.[1] Similarly, the furan moiety is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The strategic combination of these two privileged structures in 1-(2-Furoyl)piperidin-3-amine presents a unique starting point for the development of novel therapeutic agents.
Amide bond formation is a fundamental transformation in drug discovery, allowing for the systematic modification of a lead compound to explore structure-activity relationships (SAR).[5][6] By functionalizing the primary amine of 1-(2-Furoyl)piperidin-3-amine through amidation with a diverse range of carboxylic acids, a library of novel derivatives can be generated. These new chemical entities hold the potential for unexplored pharmacological activities, stemming from the unique combination of the furoyl group, the piperidine core, and the newly introduced amide-linked substituent. This guide provides detailed protocols for the synthesis of these novel derivatives, focusing on robust and widely applicable amide coupling methodologies.
Chemical Structures & Reaction Scheme
The core reaction involves the coupling of 1-(2-Furoyl)piperidin-3-amine with a generic carboxylic acid (R-COOH) to yield the corresponding amide derivative.
Figure 1: General reaction scheme for the amidation of 1-(2-Furoyl)piperidin-3-amine.
Methodology: Amide Coupling Protocols
The choice of coupling reagent is critical for achieving high yields and purity in amide bond synthesis.[7] We present two reliable protocols utilizing common yet powerful coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Protocol 1: EDC/HOBt Mediated Amidation
This method is a widely used, cost-effective approach for amide bond formation.[2] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester to reduce the risk of racemization and side reactions.[2][4]
Materials:
-
1-(2-Furoyl)piperidin-3-amine
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add EDC·HCl (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add 1-(2-Furoyl)piperidin-3-amine (1.0 equivalent) to the reaction mixture.
-
Add DIPEA (2.5 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Figure 2: Workflow for EDC/HOBt mediated amidation.
Protocol 2: HATU Mediated Amidation
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or challenging couplings, often resulting in shorter reaction times and higher yields.[8] It activates the carboxylic acid to form a highly reactive OAt-ester.[9]
Materials:
-
1-(2-Furoyl)piperidin-3-amine
-
Carboxylic acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 1-(2-Furoyl)piperidin-3-amine (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 3: Workflow for HATU mediated amidation.
Data Presentation: Comparison of Coupling Reagents
| Feature | EDC/HOBt | HATU |
| Cost | Lower | Higher |
| Reaction Time | Longer (12-24 h) | Shorter (2-6 h) |
| Efficiency | Good for most substrates | Excellent, especially for hindered substrates[8] |
| Work-up | Aqueous work-up can be challenging with water-soluble byproducts | Generally cleaner work-up |
| Side Reactions | Potential for N-acylurea formation and racemization (minimized by HOBt)[4] | Lower risk of side reactions and racemization[9] |
Characterization of Novel Derivatives
The newly synthesized compounds should be thoroughly characterized to confirm their structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the furoyl, piperidine, and the newly introduced R-group protons. The amide N-H proton will typically appear as a broad singlet or a doublet, and its chemical shift will be dependent on the solvent and concentration. The protons on the carbon adjacent to the amide nitrogen will show a downfield shift compared to the starting amine.[10]
-
¹³C NMR: The formation of the amide bond will be confirmed by the appearance of a new carbonyl carbon signal in the range of 165-175 ppm.[11]
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will show a strong absorption band for the amide C=O stretch, typically in the region of 1630-1680 cm⁻¹. The N-H stretch of the amide will appear as a sharp peak around 3300 cm⁻¹.
Table of Expected Analytical Data for a Representative Product: N-(1-(2-furoyl)piperidin-3-yl)benzamide
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-6.50 (m, 8H, Ar-H and Furan-H), 6.30 (d, 1H, NH), 4.20-3.80 (m, 3H, piperidine-H), 3.50-3.20 (m, 2H, piperidine-H), 2.20-1.80 (m, 4H, piperidine-H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.2 (C=O, benzamide), 160.5 (C=O, furoyl), 147.1, 144.2, 134.5, 131.6, 128.8, 127.2, 117.0, 111.8 (Ar-C and Furan-C), 50.1, 48.5, 44.2, 30.8, 24.5 (piperidine-C) |
| HRMS (ESI) | Calculated for C₁₇H₁₈N₂O₃ [M+H]⁺: 300.1345; Found: 300.1348 |
| IR (KBr, cm⁻¹) | 3305 (N-H stretch), 1655 (amide C=O stretch), 1610 (furoyl C=O stretch) |
Potential Biological Applications and Future Directions
The synthesized library of novel 1-(2-Furoyl)piperidin-3-yl amide derivatives warrants investigation for a range of biological activities. Given the known pharmacological profiles of the parent scaffolds, these compounds could be screened for:
-
Anticancer Activity: Both furan and piperidine derivatives have been reported to exhibit antitumor properties.[8][12][13]
-
Antimicrobial Activity: The furan nucleus is a component of several antibacterial and antifungal agents.[3]
-
Central Nervous System (CNS) Activity: Piperidine is a common scaffold in drugs targeting the CNS.
Further studies should focus on establishing a comprehensive structure-activity relationship to identify key structural features that contribute to biological activity. Promising lead compounds can then be optimized for potency, selectivity, and pharmacokinetic properties.
References
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(1), 144-154.
- Bär, K., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(11), 1569.
- Bhatt, U., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5654-5657.
- Chen, S., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 57(5), 2235-2244.
- Cui, Y., et al. (2024). Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold. Journal of Medicinal Chemistry, 67(17), 14693-14710.
- Hossain, M. A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
- Ismail, M. F., et al. (2022). Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer. RSC Medicinal Chemistry, 13(10), 1269-1282.
- Khan, I., et al. (2020).
- Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-206.
- Li, X., et al. (2011). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Masterson, D. S. (2018).
- Royal Society of Chemistry. (2009). Supplementary Information for A Zirconium Bis(amidate)
- S.A. (2023). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Vereshchagin, A. N., & Frolov, N. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Yilmaz, F., et al. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 66(1), 35-42.
- Zhang, W., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2633.
-
Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Retrieved from [Link]
-
Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]
-
Monash University. (2021). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Retrieved from [Link]
-
RSC Publishing. (2013). Gold amides as anticancer drugs: synthesis and activity studies. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Retrieved from [Link]
-
RSC Publishing. (2019). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]
-
ResearchGate. (2022). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ResearchGate. (2010). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. Retrieved from [Link]
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Online Inhibitor. (2024). HATU and the Evolution of Amide Bond Formation in Drug Discovery. Retrieved from [Link]
-
PMC. (2016). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]
-
Asian Journal of Chemistry. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
Sources
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. peptide.com [peptide.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.dk]
- 8. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side products in 1-(2-Furoyl)piperidin-3-amine synthesis and their removal
Technical Support Center: 1-(2-Furoyl)piperidin-3-amine Synthesis
Welcome to the technical support guide for the synthesis of 1-(2-Furoyl)piperidin-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the acylation of 3-aminopiperidine with 2-furoyl chloride. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to identify, mitigate, and remove common side products, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this reaction and why does it form?
A1: The most prevalent side product is the di-acylated species, 1-(2-furoyl)-3-[(2-furoyl)amino]piperidine . This impurity arises because the starting material, 3-aminopiperidine, possesses two nucleophilic nitrogen atoms: the primary amine at the 3-position (N-3) and the secondary amine within the piperidine ring (N-1). While the primary amine is generally more reactive, if reaction conditions are not carefully controlled (e.g., excess 2-furoyl chloride, prolonged reaction times, or elevated temperatures), acylation can occur at both sites.
Q2: My reaction workup is complete, but I see a baseline spot on my TLC and my product streaks badly. What's the likely cause?
A2: This is a classic sign of unreacted 3-aminopiperidine starting material. Basic amines interact strongly with the acidic silica gel of a standard TLC plate, causing streaking from the baseline. This indicates an incomplete reaction. The presence of a highly polar, basic impurity necessitates a specific purification strategy.
Q3: I've noticed a new, less polar spot on my TLC plate compared to my product. What could it be?
A3: A spot that is significantly less polar than your desired product, 1-(2-Furoyl)piperidin-3-amine, is very likely the di-acylated side product. The replacement of the polar primary amine's N-H bonds with a second furoyl group drastically reduces the compound's polarity, causing it to travel further up the TLC plate (higher Rf value).
Q4: Can the 2-furoyl chloride reagent cause any issues?
A4: Absolutely. 2-Furoyl chloride is highly sensitive to moisture.[1] If exposed to water in the solvent, atmosphere, or on glassware, it will readily hydrolyze to form 2-furoic acid . This acidic impurity can complicate the workup by forming salts with your basic product and unreacted starting material. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guide: Identifying and Removing Side Products
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis and purification of 1-(2-Furoyl)piperidin-3-amine.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
A polar, baseline-hugging spot on a silica TLC plate.
-
Mass spectrometry data shows a peak corresponding to the mass of 3-aminopiperidine or 2-furoic acid.
Causality:
-
3-Aminopiperidine: Insufficient acylating agent, reaction temperature too low, or insufficient reaction time.
-
2-Furoic Acid: Hydrolysis of 2-furoyl chloride due to wet solvents or glassware.[1]
Removal Protocols:
-
Protocol 1.1: Liquid-Liquid Extraction (LLE)
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).
-
To Remove 2-Furoic Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic wash deprotonates the acidic 2-furoic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
To Remove 3-Aminopiperidine: A dilute acidic wash (e.g., 1M HCl) can be used, but this will also protonate the desired product, pulling it into the aqueous layer. A more effective strategy is purification by column chromatography with a modified mobile phase (see Protocol 1.2). A patent for the related compound 1-(2-furoyl)piperazine describes a method where careful pH control during HCl gas addition to a chloroform extract selectively precipitates the desired product, leaving excess piperazine in solution.[4] This principle of controlled salt formation can be adapted.
-
After washing, dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
-
Protocol 1.2: Flash Column Chromatography for Basic Amines
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: The key is to add a basic modifier to the eluent to suppress the interaction between the basic amines and the acidic silica. A common and effective mobile phase is a gradient of Methanol (0-10%) in Dichloromethane (DCM), with the addition of a small amount of triethylamine (TEA) or ammonium hydroxide (NH4OH) (e.g., 0.5-2%) throughout the gradient.[5]
-
Elution Order: Impurities will typically elute in order of decreasing polarity. The unreacted 3-aminopiperidine will remain on the baseline while the product elutes.
-
Issue 2: Presence of Di-acylated Side Product
Symptoms:
-
A distinct, less polar spot (higher Rf) on TLC compared to the main product.
-
Mass spectrometry data shows a peak corresponding to the mass of 1-(2-furoyl)-3-[(2-furoyl)amino]piperidine.
-
Reduced yield of the desired mono-acylated product.
Causality:
-
Use of more than one equivalent of 2-furoyl chloride.
-
Addition of the acylating agent too quickly, creating localized areas of high concentration.
-
Running the reaction at elevated temperatures or for an excessive duration.
Removal Protocol:
-
Protocol 2.1: Optimized Flash Column Chromatography
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A non-polar/polar solvent system is effective. A gradient of Ethyl Acetate (EtOAc) in Hexanes or Methanol (MeOH) in Dichloromethane (DCM) will work well.
-
Separation Principle: The di-acylated product is significantly less polar than the mono-acylated product due to the absence of the free primary amine. Therefore, the di-acylated impurity will elute from the column much earlier than the desired product.
-
Execution: After loading the crude material, begin elution with a low-polarity mixture (e.g., 20% EtOAc/Hexanes or 1% MeOH/DCM). Collect the early fractions containing the di-acylated product. Gradually increase the solvent polarity to elute the pure 1-(2-Furoyl)piperidin-3-amine.
-
Summary of Impurities and Purification Strategies
| Impurity | Chemical Structure | Typical Rf (vs. Product) | Identification Method | Recommended Removal Method |
| 3-Aminopiperidine | Basic Piperidine | Much Lower (Streaks) | TLC, LC-MS | Column Chromatography (w/ TEA or NH4OH) |
| 2-Furoic Acid | Acidic Furan | Varies (can streak) | LC-MS, 1H NMR | Basic Wash (aq. NaHCO3) |
| Di-acylated Product | Di-amide | Higher | TLC, LC-MS | Column Chromatography |
Visualizing the Reaction and Purification Workflow
Reaction Scheme: Formation of Product and Key Byproducts
Caption: Key reaction pathways in the synthesis.
General Purification Workflow
Caption: Step-by-step purification and isolation workflow.
References
-
Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.Link
-
Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.Link
-
Journal of Medicinal Chemistry. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.Link
-
Google Patents. (1982). PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.Link
-
Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.Link
-
Wikipedia. (n.d.). 2-Furoyl chloride.Link
-
Organic Process Research & Development. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Sigma-Aldrich. (n.d.). 2-Furoyl chloride.Link
-
Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.Link
-
Defense Technical Information Center. (1993). Piperidine Synthesis.Link
-
Reddit. (2020). Chromotography with free amines?Link
-
Aapptec Peptides. (n.d.). Coupling Reagents.Link
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.Link
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.Link
-
Guidechem. (n.d.). 2-Furoyl chloride 527-69-5 wiki.Link
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines.Link
-
Fisher Scientific. (n.d.). Amide Synthesis.Link
-
ResearchGate. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.Link
-
Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS.Link
-
Google Patents. (2017). Preparation method of furoyl chloride.Link
-
Science Forums. (2011). Amine purification.Link
-
PubMed. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.Link
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
Sources
Technical Support Center: Improving the Stability of 1-(2-Furoyl)piperidin-3-amine in Experimental Buffers
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with 1-(2-Furoyl)piperidin-3-amine in aqueous experimental buffers. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, troubleshoot, and resolve these issues, ensuring the integrity and reproducibility of your experimental data.
Section 1: Understanding the Instability of 1-(2-Furoyl)piperidin-3-amine
A proactive approach to stability begins with a clear understanding of the molecule's inherent chemical liabilities. This section addresses the structural features of 1-(2-Furoyl)piperidin-3-amine that are susceptible to degradation in common laboratory conditions.
Q1: What are the primary chemical liabilities of 1-(2-Furoyl)piperidin-3-amine?
A1: The structure of 1-(2-Furoyl)piperidin-3-amine contains three key functional groups that can contribute to its instability in aqueous environments.
-
Primary Amine (at position 3 of the piperidine ring): This group is basic and readily protonated in acidic to neutral solutions.[1] While protonation can enhance solubility, the free amine is a nucleophile and can be susceptible to oxidative degradation. The basicity of simple alkyl amines typically corresponds to a pKa for the conjugate acid in the range of 9.5 to 11.0.[1]
-
Tertiary Amide (linking the furoyl group and piperidine ring): Amides are generally more stable than esters but are susceptible to hydrolysis under both strongly acidic and strongly basic conditions, which would cleave the molecule into furoic acid and piperidin-3-amine.[2]
-
Furan Ring: The furan ring is an electron-rich heterocycle. It is particularly vulnerable to acid-catalyzed hydrolysis, which can result in ring-opening to form a 1,4-dicarbonyl species.[3] This degradation pathway is often irreversible. The ring can also be a target for oxidative degradation.[4]
Caption: Key functional groups of 1-(2-Furoyl)piperidin-3-amine contributing to instability.
Q2: What are the most likely degradation pathways in an aqueous buffer?
A2: Based on the molecule's liabilities, there are three primary degradation pathways to consider during your experiments. Identifying which pathway is dominant is key to designing an effective stabilization strategy.
-
Pathway A: Amide Hydrolysis: This pathway is accelerated at pH extremes (e.g., pH < 4 or pH > 9). It results in the cleavage of the amide bond.
-
Pathway B: Furan Ring Hydrolysis: This is a significant concern in acidic buffers (typically pH < 6). The reaction involves the protonation of the furan oxygen followed by nucleophilic attack by water, leading to an irreversible ring-opening.[3]
-
Pathway C: Oxidation: This can occur across a wider pH range and is often catalyzed by trace metal ions (like Fe²⁺ or Cu²⁺) and accelerated by exposure to light and atmospheric oxygen.[5][6] The primary amine and the electron-rich furan ring are the most probable sites of oxidation.
Caption: Plausible degradation pathways for 1-(2-Furoyl)piperidin-3-amine in aqueous buffers.
Section 2: Troubleshooting Guide: Proactive and Reactive Strategies
This section provides direct answers and actionable steps to common stability problems encountered during experimentation.
Q3: My compound is rapidly degrading after dilution into my assay buffer. What is the first thing I should check?
A3: The most immediate and impactful factor to investigate is the pH of your final assay buffer . Given the compound's dual sensitivity to acid (furan ring) and base (amide hydrolysis), an inappropriate pH is the most common cause of rapid degradation. We recommend performing a rapid pH-stability screen. The optimal pH will likely be in the slightly acidic to neutral range (approximately pH 6.0-7.5), but this must be confirmed experimentally. See Protocol 2 for a detailed method.
Q4: How do I select the optimal buffer system for my experiment?
A4: Buffer choice is critical. The buffer species itself should be non-reactive and maintain a stable pH throughout your experiment.[7]
-
Initial Recommendation: Start with a phosphate buffer (e.g., sodium or potassium phosphate) or a "Good's" buffer like HEPES or MES. These are well-characterized, biologically compatible, and generally inert.[8]
-
Buffers to Use with Caution: Be wary of buffers containing primary amines, such as Tris, as they can potentially react with your compound or other assay components.[7] Citrate and acetate buffers are effective at lower pH ranges but may promote furan ring hydrolysis if the pH is not carefully controlled.[8]
Table 1: Comparison of Common Experimental Buffers
| Buffer System | Useful pH Range | pKa (25 °C) | Potential Issues & Considerations |
| Phosphate (Na/K) | 5.8 - 8.0 | 7.21 | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). Temperature-dependent pH shift is moderate.[8] |
| MES | 5.5 - 6.7 | 6.10 | Good choice for slightly acidic conditions. Low metal-binding affinity. |
| HEPES | 6.8 - 8.2 | 7.50 | Commonly used in cell culture. Generally non-reactive and stable.[9] |
| MOPS | 6.5 - 7.9 | 7.20 | Must be protected from light. Good for RNA work.[7] |
| Tris | 7.0 - 9.0 | 8.06 | Contains a reactive primary amine. Significant temperature-dependent pH shift.[7] |
| Citrate | 3.0 - 6.2 | 4.76 | Can chelate metal ions. May promote acid-catalyzed degradation if pH is too low.[8] |
Q5: Beyond pH, what other environmental factors should I control?
A5: Temperature, light, and dissolved oxygen are critical secondary factors that can significantly impact stability.
-
Temperature: Degradation reactions are accelerated at higher temperatures.[10]
-
Action: Prepare working solutions fresh and keep them on ice. For longer-term experiments, conduct them at the lowest feasible temperature that does not compromise the biological system.
-
-
Light: Compounds with heterocyclic rings can be susceptible to photodegradation.[10]
-
Action: Use amber-colored vials or wrap tubes in aluminum foil. Minimize exposure to direct laboratory light.
-
-
Dissolved Oxygen/Metals: Oxidative degradation is often catalyzed by trace metal ions.[5]
-
Action: Use high-purity water (e.g., 18.2 MΩ·cm) and analytical-grade buffer reagents. If oxidation is suspected (see Q6), consider degassing your buffer by sparging with nitrogen or argon.
-
Q6: Can I use additives to enhance stability?
A6: Yes, if you suspect oxidation is a primary degradation pathway, the addition of stabilizers can be highly effective.
-
Antioxidants: To scavenge free radicals, consider adding:
-
Ascorbic Acid (Vitamin C): Start with a final concentration of 50-100 µM.
-
N-Acetylcysteine (NAC): A thiol-containing antioxidant, also effective in the µM range.
-
-
Chelating Agents: To sequester catalytic metal ions, add:
-
EDTA (Ethylenediaminetetraacetic acid): Use a final concentration of 10-100 µM.
-
Important: Always run a control experiment to ensure these additives do not interfere with your assay's primary endpoint.
Section 3: Experimental Protocols & Best Practices
Reproducible data requires robust and validated methods. Follow these protocols to systematically assess and improve the stability of your compound.
Protocol 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is one that can resolve the parent compound from its degradation products.[11] This is essential for accurately quantifying stability.
-
Column Selection: A C18 reversed-phase column (e.g., 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a shallow gradient (e.g., 5% B to 95% B over 10-15 minutes) to ensure separation of the polar degradation products (e.g., from hydrolysis) from the parent compound.
-
Detection: Use a UV-Vis or Photodiode Array (PDA) detector. Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or its λₘₐₓ).
-
Forced Degradation: To confirm the method is stability-indicating, intentionally degrade a sample of the compound (e.g., by treating with 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) and inject it to ensure the degradation peaks are resolved from the main peak.
Protocol 2: Systematic pH-Stability Profiling
This protocol will allow you to determine the optimal pH for your compound's stability in a time-course experiment.
Caption: Workflow for conducting a systematic pH-stability profiling experiment.
Best Practice: Stock Solution Handling
The integrity of your experiment begins with your stock solution, which is typically prepared in an organic solvent like DMSO.
-
Preparation: Use high-purity, anhydrous DMSO. Ensure the compound is fully dissolved.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce water and cause precipitation or degradation.[12]
-
Dilution: When diluting the DMSO stock into your aqueous buffer, add the DMSO stock to the buffer (not the other way around) while vortexing to minimize precipitation.[12] Keep the final DMSO concentration consistent across all experiments and typically below 1% to avoid artifacts.[12]
Section 4: Frequently Asked Questions (FAQs)
Q7: I see a new peak growing in my HPLC chromatogram. How can I identify what it is?
A7: The best tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[13] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the new peak. By comparing this mass to the masses of the potential degradation products (from hydrolysis or oxidation), you can confidently identify the degradation pathway.
Q8: My compound seems stable in the buffer alone, but degrades when I add my biological matrix (e.g., plasma, cell lysate). Why?
A8: This strongly suggests enzymatic degradation. Biological matrices contain numerous enzymes, such as amidases and esterases, that can rapidly metabolize small molecules.[14] If this is the case, you may need to add enzyme inhibitors to your buffer (if compatible with your assay) or reduce the incubation time.
Q9: How much degradation is considered "acceptable" for my assay?
A9: There is no universal answer, as it depends on the nature and duration of your experiment. However, a general guideline for many in vitro assays is that the concentration of the test compound should not decrease by more than 10-15% over the course of the experiment. If degradation exceeds this, it can lead to an underestimation of the compound's potency or activity, and the results may not be reliable.
References
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
-
Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Link]
-
Gagnon, D., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. The Journal of Organic Chemistry. [Link]
-
de Vink, P. J., et al. (2019). Cooperativity basis for small-molecule stabilization of protein–protein interactions. Chemical Science. [Link]
-
Kim, T., et al. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology. [Link]
-
Fosbøl, P. L., et al. (2009). Amine buffers for pH control. ResearchGate. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
Yellepeddi, V. K., et al. (2019). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
Freeman, D. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
ChemTube3D. Furan Hydrolysis. [Link]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]
-
Raffles Institution. (2025). H2 Chemistry Lecture Notes 20 Nitrogen Compounds. [Link]
-
Newman, B., & Marti, S. (2017). Universal buffers for use in biochemistry and biophysical experiments. Protein Science. [Link]
-
Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]
-
Pharma Guideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]
-
Wang, X., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Advances. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. document.grail.moe [document.grail.moe]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Buffers for Biochemical Reactions [promega.sg]
- 8. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sepscience.com [sepscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Technical Support Center: A Researcher's Guide to 1-(2-Furoyl)piperidin-3-amine
Welcome to the technical support center for 1-(2-Furoyl)piperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in your experiments. Here, we provide in-depth technical guidance on best practices for handling and storage, alongside comprehensive troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to mitigate common challenges and maintain the stability and purity of your valuable research material.
Section 1: Core Principles of Handling and Storage
1-(2-Furoyl)piperidin-3-amine is a multifaceted molecule, incorporating a piperidine ring, a primary amine, and an N-acyl furan moiety. This unique combination of functional groups dictates its chemical behavior and necessitates specific handling and storage protocols to prevent degradation. The piperidine scaffold generally imparts a high degree of chemical stability, a desirable trait in drug development.[1] However, the presence of the primary amine and the furoyl amide group introduces potential vulnerabilities.
Best Practices for Storage
To ensure the long-term stability of 1-(2-Furoyl)piperidin-3-amine, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | Lower temperatures slow down potential degradation reactions. For short-term storage (days to weeks), 2-8°C may be acceptable, but long-term stability is best preserved at sub-zero temperatures. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The primary amine is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Light | Protect from light. | Furan-containing compounds can be susceptible to photodegradation.[2][3][4] Storing in an amber vial or in a light-blocking container is crucial. |
| Moisture | Store in a tightly sealed container in a dry environment. | The amide bond can be susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants.[5][6][7][8] |
Safe Handling Procedures
Due to the presence of the amine functional group, 1-(2-Furoyl)piperidin-3-amine should be handled with appropriate safety precautions. Amines can be corrosive and may have toxicological properties.[9][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
General Handling:
-
Avoid creating dust. If the compound is a solid, handle it carefully.
-
Prevent contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 1-(2-Furoyl)piperidin-3-amine.
Q1: I observe a change in the color of my solid compound over time. What could be the cause and how can I prevent it?
Possible Causes:
-
Oxidation: The primary amine is susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the furan ring, resulting in discoloration.[2][3][4]
Solutions:
-
Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen.
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Purity Check: Before use, it is advisable to check the purity of the compound using an appropriate analytical method like HPLC.
Q2: My analytical results (e.g., HPLC, NMR) show the presence of unexpected impurities. What are the likely degradation pathways?
Potential Degradation Pathways:
-
Amide Hydrolysis: The N-furoyl amide bond can be hydrolyzed under acidic or basic conditions to yield furoic acid and piperidin-3-amine.[5][6][7][8] This is a common degradation pathway for N-acyl compounds.
-
Oxidation: The primary amine can be oxidized, leading to a variety of byproducts.
-
Thermal Degradation: While piperidine derivatives are generally stable, prolonged exposure to high temperatures can lead to decomposition.[1][11]
Workflow for Investigating Impurities:
Caption: A logical workflow for troubleshooting the appearance of impurities.
Q3: I am having trouble dissolving the compound. What solvents are recommended?
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: DMSO, DMF
-
Chlorinated Solvents: Dichloromethane
It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the recommended method for assessing the purity of 1-(2-Furoyl)piperidin-3-amine?
A: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection would be appropriate due to the presence of the furoyl chromophore. For more detailed analysis, such as identifying impurities, LC-MS can be employed. Derivatization of the amine group can also be used for certain HPLC applications.[12]
Q: Are there any known incompatibilities for this compound?
A: Specific incompatibility data is not available. However, based on general chemical principles, 1-(2-Furoyl)piperidin-3-amine should be considered incompatible with:
-
Strong Oxidizing Agents: Can react with the primary amine.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the amide bond.[5][6][7][8]
-
Aldehydes and Ketones: The primary amine can react to form imines.
Q: What are the expected thermal degradation products?
A: While specific studies on the thermal degradation of this compound are not published, N-acylpiperidines can undergo thermal decomposition.[13][14] Potential degradation could involve cleavage of the furoyl group or reactions involving the piperidine ring at elevated temperatures. It is recommended to avoid prolonged exposure to high heat.
Experimental Protocol: Purity Assessment by HPLC
This is a general starting method and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the furoyl moiety (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).
Caption: A simplified workflow for HPLC purity analysis.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Troubleshooting amine plants. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Thermal degradation of piperazine and its structural analogs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Improving the Solid-State Photostability of Furosemide by Its Cocrystal Formation. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]
-
mechanism of amide hydrolysis. (2019). YouTube. Retrieved January 26, 2026, from [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin. Retrieved January 26, 2026, from [Link]
-
Piperidine derivatives scope of this review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved January 26, 2026, from [Link]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 26, 2026, from [Link]
-
the hydrolysis of amides. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]
- The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved January 26, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 26, 2026, from [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. Retrieved January 26, 2026, from [Link]
-
Thermal Degradation of Piperazine and Its Structur. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 26, 2026, from [Link]
-
Reactions of Amides. (n.d.). Save My Exams. Retrieved January 26, 2026, from [Link]
-
Hydrolysis of Amides. (2019). YouTube. Retrieved January 26, 2026, from [Link]
-
Epibatidine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved January 26, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Solid-State Photostability of Furosemide by Its Cocrystal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. youtube.com [youtube.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Chiral Separation of 1-(2-Furoyl)piperidin-3-amine Enantiomers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-(2-Furoyl)piperidin-3-amine enantiomers. As a critical building block in pharmaceutical synthesis, achieving enantiopurity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document is structured to provide foundational knowledge, a strategic workflow for method development, and a comprehensive troubleshooting guide to address common experimental challenges.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common initial queries related to the separation of this specific chiral amine.
Q1: What are the primary molecular features of 1-(2-Furoyl)piperidin-3-amine that influence its chiral separation?
Answer: The molecular structure presents a combination of features that must be considered:
-
Primary Amine: The amine group at the chiral center (C3) is basic. This functionality is prone to strong interactions with acidic sites on the silica backbone of most chiral stationary phases (CSPs), which can lead to severe peak tailing if not properly addressed with mobile phase additives.[1]
-
Piperidine Ring: This is a flexible, non-planar ring, and its conformation can influence how the molecule docks into the chiral selector of the CSP.
-
Furoyl Group: The N-acyl group introduces a rigid, planar amide moiety and a UV-active chromophore, which is advantageous for detection. This group provides additional points of interaction (hydrogen bonding, π-π stacking, dipole-dipole) that are crucial for chiral recognition by the CSP.
Q2: Which chromatographic modes are most effective for this separation?
Answer: Normal Phase (NP), Polar Organic (PO), and Supercritical Fluid Chromatography (SFC) are the most promising modes.
-
Normal Phase (NP-HPLC): Utilizes non-polar solvents like hexane or heptane with a polar modifier (e.g., ethanol, isopropanol). It often provides excellent selectivity for polar compounds on polysaccharide-based CSPs.[2]
-
Polar Organic (PO-HPLC): Employs polar organic solvents like acetonitrile or methanol. This mode is particularly useful for compounds with good solubility in polar organic solvents and can offer different selectivity compared to NP.[1]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) like methanol. SFC is highly advantageous for chiral separations, often delivering faster analysis times, higher efficiency, and improved peak shapes for basic compounds compared to HPLC.[3][4] Reversed-phase (RP-HPLC) is generally less successful for underivatized basic amines on common CSPs due to poor retention and peak shape.
Q3: What type of Chiral Stationary Phase (CSP) is the best starting point for method development?
Answer: Polysaccharide-based CSPs are the industry standard and the most logical starting point due to their broad enantioselectivity.[2][5] These phases consist of cellulose or amylose derivatives coated or immobilized on a silica support.
-
Recommended Screening Columns: A primary screening should include both amylose- and cellulose-based columns with different phenylcarbamate derivatives to maximize the chances of finding a successful separation. Good candidates include:
-
Amylose-based: CHIRALPAK® IA, IB, IC
-
Cellulose-based: CHIRALCEL® OD, OJ, IF
-
-
Immobilized vs. Coated CSPs: Immobilized phases (e.g., CHIRALPAK® IA, IB, IC, IF) are covalently bonded to the silica and offer superior robustness, allowing the use of a wider range of solvents ("forbidden solvents" for coated phases like ethyl acetate, THF, etc.), which can be invaluable for optimizing selectivity.[1][6]
Part 2: Strategic Method Development Workflow
A systematic approach is crucial for efficiently developing a robust and reliable chiral separation method. The following workflow outlines a proven strategy from initial screening to final optimization.
Caption: Chiral Method Development Workflow.
Step 1: Analyte Characterization & Preparation
-
Solubility: Test the solubility of your racemic standard in common HPLC/SFC solvents (Hexane, IPA, EtOH, MeOH, ACN) to prepare an appropriate stock solution (typically 1 mg/mL). The sample should be dissolved in a solvent compatible with the initial mobile phase, ideally the mobile phase itself.
-
UV Spectrum: Determine the UV maximum (λmax) of the furoyl chromophore to set the optimal detector wavelength for maximum sensitivity.
Step 2: Initial CSP & Mobile Phase Screening
The goal of screening is to quickly identify a CSP and mobile phase system that shows any separation (a "hit"). Run short, fast gradients or isocratic methods. For a basic amine like 1-(2-Furoyl)piperidin-3-amine, a basic additive is almost always required to achieve good peak shape.[7]
Table 1: Recommended HPLC Screening Conditions
| Parameter | Normal Phase (NP) | Polar Organic (PO) |
|---|---|---|
| Mobile Phase A | Hexane or Heptane | Acetonitrile (ACN) |
| Mobile Phase B | Ethanol (EtOH) or Isopropanol (IPA) | Methanol (MeOH) |
| Composition | 90/10 (A/B), 80/20 (A/B) | 90/10 (A/B), 80/20 (A/B) |
| Additive | 0.2% Diethylamine (DEA) or Butylamine (BuAm) | 0.2% Diethylamine (DEA) or Butylamine (BuAm) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Injection Vol. | 5 µL | 5 µL |
Table 2: Recommended SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Mobile Phase A | Supercritical CO₂ | Supercritical CO₂ |
| Mobile Phase B | Methanol (MeOH) | Ethanol (EtOH) |
| Composition | Gradient: 5% to 40% B in 5 min | Gradient: 5% to 40% B in 5 min |
| Additive (in B) | 0.3% Trifluoroacetic Acid (TFA) + 0.2% Triethylamine (TEA)[4] | 0.5% Isopropylamine (IPA) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL |
Step 3: Optimization
Once a "hit" is identified (Rs > 1.0), optimize the method to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable runtime.
-
Modifier Percentage: Fine-tune the percentage of alcohol (HPLC) or co-solvent (SFC). Generally, decreasing the modifier percentage increases retention and often improves resolution, but analysis time will increase.
-
Additive Type/Concentration: The choice and concentration of the amine additive are critical. If peak tailing persists, increase the concentration (up to 0.5%). Sometimes a different amine (e.g., ethanolamine) can dramatically improve peak shape.[7]
-
Temperature: Varying the column temperature can significantly impact selectivity. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes even invert the enantiomer elution order.[6]
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Caption: Logic Tree for Troubleshooting Poor Resolution.
Q: I see no separation between the enantiomers. What should I do first?
A: This indicates a lack of chiral recognition under the current conditions.
-
Primary Action: The first step is to change the Chiral Stationary Phase. Chiral recognition is highly specific, and a CSP that works for one compound may not work for another.[8] If you started with an amylose-based column (e.g., Chiralpak IA), switch to a cellulose-based one (e.g., Chiralcel OD-H).
-
Secondary Action: If screening multiple columns yields no results, drastically change the mobile phase system. For example, if you are in Normal Phase with Hexane/IPA, switch to a Polar Organic mode with ACN/MeOH. The solvent can alter the conformation of both the analyte and the CSP, enabling chiral recognition.[9]
Q: I have some separation, but the peaks are tailing badly.
A: Peak tailing for a basic compound like this is almost certainly due to secondary interactions between the protonated amine and residual acidic silanols on the CSP's silica support.
-
Primary Action: Increase the concentration of your basic mobile phase additive. Incrementally increase DEA or other amine additive from 0.1% up to 0.5%. This provides a competing base to saturate the active silanol sites, preventing the analyte from interacting with them.
-
Secondary Action: Try a different basic additive. Some amines are more effective than others at masking silanols. Butylamine, ethanolamine, or triethylamine can offer improved performance over the standard DEA.[7] Also, ensure your sample is fully dissolved and the injection solvent is not causing peak distortion.
Q: My retention times are unstable and drifting between injections. Why?
A: Drifting retention times are typically caused by two main issues: column equilibration and temperature.
-
Column Equilibration: CSPs, especially when used with mobile phase additives, require extensive equilibration to ensure the stationary phase surface is saturated and stable. Before analysis, flush the column with at least 20-30 column volumes of the exact mobile phase you will be using.
-
Additive Memory Effect: Polysaccharide CSPs can "remember" previous additives, which slowly leach out and affect chromatography.[8][10] It is best practice to dedicate a specific column to a specific additive type (e.g., one column for acidic additives, one for basic). If you must switch, a very thorough flushing protocol is required.
-
Temperature Control: Ensure a stable column temperature using a thermostatted column compartment. Fluctuations as small as 1-2 °C can cause noticeable shifts in retention on sensitive chiral separations.
Q: I am using SFC, but my peak shapes are still not ideal. What can I adjust?
A: Peak shape in SFC is highly dependent on the additives and the co-solvent.
-
Optimize Additives: For basic amines, a simple basic additive (like isopropylamine) in the modifier can work well. However, an acid/base pair like TFA/TEA often provides superior results by forming an ion pair with the analyte in the supercritical fluid state, which improves peak symmetry and can enhance selectivity.[4] Experiment with the ratio and total concentration of this pair.
-
Change Co-solvent: If using methanol, try ethanol or isopropanol. The choice of alcohol can significantly alter the polarity of the mobile phase and the nature of the interactions with the CSP, impacting both peak shape and resolution.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. Available at: [Link]
-
Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. Available at: [Link]
-
Unlock the Secrets of Chiral Resolution in Organic Compounds! (2021). YouTube. Available at: [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Available at: [Link]
-
Ali, I., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1404, 93-103. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. Available at: [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Available at: [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). MDPI. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Available at: [Link]
-
Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns? (2021). Chiral Technologies. Available at: [Link]
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2014). ResearchGate. Available at: [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (1985). ACS Publications. Available at: [Link]
-
Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. (2012). PubMed. Available at: [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. Available at: [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. Available at: [Link]
-
Wang, T., & Wenslow, R. M. (2003). Effects of Alcohol Mobile-Phase Modifiers on the Structure and Chiral Selectivity of Amylose Tris(3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Journal of Chromatography A, 1015(1-2), 99-110. Available at: [Link]
- The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (n.d.). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. (n.d.). ResearchGate. Available at: [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1986). ACS Publications. Available at: [Link]
- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
-
Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. (2021). RSC Publishing. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. Available at: [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1984). ACS Publications. Available at: [Link]
Sources
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of Furoyl-Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic strategies against neurodegenerative diseases, the piperidine scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its presence in numerous CNS-active drugs.[1] This guide delves into a specific and promising subclass: furoyl-piperidine analogs. We will explore their neuroprotective effects through a comparative lens, dissecting their mechanisms of action and providing the experimental frameworks necessary for their evaluation.
The Rationale for Furoyl-Piperidine Analogs in Neuroprotection
The core concept behind the development of furoyl-piperidine analogs lies in the synergistic combination of two key pharmacophores: the piperidine ring and a furoyl moiety. The piperidine scaffold enhances blood-brain barrier permeability and metabolic stability, crucial for CNS drug candidates.[1] The furoyl group, a five-membered aromatic ring containing an oxygen atom, can engage in various non-covalent interactions with biological targets, potentially enhancing binding affinity and modulating electronic properties.
This guide will focus on a series of N-substituted piperidine-flavone analogs, where the furoyl group can be considered a bioisostere of the flavone's benzopyran system, to provide a data-driven comparison of their neuroprotective potential.
Comparative Neuroprotective Efficacy
The neuroprotective effects of novel piperidine-flavone analogs were assessed using the SH-SY5Y human neuroblastoma cell line, a well-established in vitro model for neurodegenerative research.[2] The cells were subjected to amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease pathology. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to quantify cell viability, with higher absorbance values indicating greater neuroprotection.[2]
| Compound ID | Structure | Acetylcholinesterase (AChE) Inhibition IC50 (µM)[2] | Neuroprotection against Aβ-induced toxicity (% cell viability)[2] |
| 5a | [Insert Chemical Structure of 5a] | 44.20 | High |
| 5c | [Insert Chemical Structure of 5c] | 50.53 | High |
| 5j | [Insert Chemical Structure of 5j] | 49.25 | High |
| Donepezil | [Insert Chemical Structure of Donepezil] | (Reference) | (Reference) |
Data synthesized from NeuroQuantology, 2022.[2] Note: "High" neuroprotection indicates that compounds 5a, 5c, and 5j were the most potent in restoring cell viability after Aβ-induced toxicity.
The data reveals that compounds 5a , 5c , and 5j not only exhibit potent acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's disease therapy, but also demonstrate significant neuroprotective effects against Aβ-induced cell death.[2] These findings underscore the therapeutic potential of this chemical scaffold.
Mechanistic Insights: A Multi-pronged Approach to Neuroprotection
The neuroprotective effects of piperidine analogs are not attributed to a single mechanism but rather a convergence of pathways that combat the multifaceted nature of neurodegeneration. Two prominent signaling pathways implicated are the Nrf2 antioxidant response and the modulation of the Sigma-1 receptor.
The Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3] Studies on piperine analogs, which share the piperidine core, have demonstrated their ability to activate this pathway, leading to the upregulation of these phase II antioxidant enzymes and a subsequent reduction in reactive oxygen species (ROS).[3]
Modulation of the Sigma-1 Receptor
The sigma-1 receptor is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses.[4] Activation of the sigma-1 receptor has been shown to exert neuroprotective effects by modulating calcium homeostasis, mitigating oxidative stress, and reducing neuroinflammation.[4] Piperidine-containing compounds have been identified as high-affinity ligands for the sigma-1 receptor, suggesting that their neuroprotective effects may be, at least in part, mediated through the activation of this receptor.[5]
Experimental Protocols for Assessing Neuroprotection
To ensure the scientific rigor of neuroprotective studies on furoyl-piperidine analogs, a multi-assay approach is essential. The following are detailed protocols for key in vitro experiments.
In Vitro Model of Neurotoxicity
The human neuroblastoma SH-SY5Y cell line is a commonly used model for studying neurodegenerative diseases.[2][6][7]
Workflow for In Vitro Neuroprotection Assay
Neuronal Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Principle: Measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the medium corresponds to a decrease in cell viability.
-
Protocol:
-
Collect the cell culture supernatant.
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 10-30 minutes.
-
Measure the absorbance at 490 nm.
-
Apoptosis Assays
1. Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific substrate for caspase-3 that, when cleaved, releases a fluorescent or colorimetric molecule.
-
Protocol:
-
Lyse the cells to release intracellular contents.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubate at 37°C.
-
Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) at the appropriate wavelength.
-
Oxidative Stress Assays
1. Reactive Oxygen Species (ROS) Measurement
-
Principle: Utilizes fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), that are non-fluorescent until oxidized by ROS within the cells.
-
Protocol:
-
Load the cells with DCFH-DA.
-
After the treatment period, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that furoyl-piperidine analogs and related piperidine-containing compounds represent a promising avenue for the development of novel neuroprotective agents. Their multi-target mechanisms of action, including the modulation of the Nrf2 and sigma-1 receptor pathways, make them particularly attractive for combating the complex pathology of neurodegenerative diseases.
Future research should focus on synthesizing and screening a broader library of furoyl-piperidine analogs to establish a more comprehensive structure-activity relationship. In vivo studies in animal models of neurodegeneration are also crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The detailed experimental protocols provided herein offer a robust framework for such future investigations, paving the way for the potential clinical translation of this promising class of neuroprotective agents.
References
-
Dhunmati, K., Nalini, C. N., Ramalakshmi, N., Niraimathi, V., & Amuthalakshmi, S. (2022). Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 20(20), 950-956. [Link]
-
Łowicki, D., & Spychała, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116811. [Link]
-
Wang, L., Cai, X., Shi, M., Xue, L., Kuang, S., Xu, R., ... & Chen, L. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. European Journal of Medicinal Chemistry, 199, 112385. [Link]
-
Gomes, C., Ferreira, R., & Santos, M. M. M. (2021). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Pharmaceuticals, 14(3), 233. [Link]
-
Okkay, U., & Okkay, I. F. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 209-212. [Link]
-
Prezzavento, O., Campisi, A., Marrazzo, A., & Ronsisvalle, G. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 64(13), 9279-9297. [Link]
-
Satoh, T., & Lipton, S. A. (2007). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers. Proceedings of the National Academy of Sciences, 104(18), 7627-7632. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
-
Gąsior, M., & Langa, E. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 26(16), 4945. [Link]
-
Chen, X., Liu, Y., Zhang, Y., & Zhang, Y. (2024). Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular Chemistry, 22(1), 114-123. [Link]
-
Nguyen, T. T., & D'Souza, M. J. (2020). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molbank, 2020(4), M1163. [Link]
-
Li, J., Wang, M., Jiang, L., Peng, X., & Zhang, Q. (2023). Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. ResearchGate. [Link]
-
Sharma, C., & Kim, S. (2021). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Antioxidants, 10(8), 1279. [Link]
-
Okkay, U., & Okkay, I. F. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. [Link]
-
Islam, M. R., & Kamal, M. A. (2023). Neuroprotective potential of Marsilea quadrifolia Linn against monosodium glutamate-induced excitotoxicity in rats. Frontiers in Neuroscience, 17, 1249709. [Link]
-
Prezzavento, O., Campisi, A., Marrazzo, A., & Ronsisvalle, G. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 270, 116335. [Link]
-
Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in pharmacological sciences, 31(12), 557-566. [Link]
-
Martinez-Lozada, Z., & Guillemin, G. J. (2019). Bisavenathramide Analogues as Nrf2 Inductors and Neuroprotectors in In Vitro Models of Oxidative Stress and Hyperphosphorylation. Antioxidants, 8(11), 522. [Link]
-
Madabushi, A., & Vayttaden, S. J. (2020). NRF2 promotes neuronal survival in neurodegeneration and acute nerve damage. The Journal of clinical investigation, 130(8), 3969-3971. [Link]
-
Kiser, T. S., & Cech, M. A. (2020). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. ACS chemical neuroscience, 11(15), 2317-2327. [Link]
-
Titomanlio, F., & Williams, K. (2011). Protection from glutamate-induced excitotoxicity by memantine. Journal of visualized experiments: JoVE, (52), e2720. [Link]
-
Ka, M., & Kim, J. (2016). Sigma receptors as potential therapeutic targets for neuroprotection. Neural regeneration research, 11(3), 392. [Link]
-
Chen, Y., Zhang, Y., & Li, Y. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molbank, 2022(3), M1435. [Link]
-
Liu, H., & Wang, Y. (2023). Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies. International Journal of Molecular Sciences, 24(17), 13324. [Link]
Sources
- 1. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing the Cross-Reactivity and Off-Target Profile of 1-(2-Furoyl)piperidin-3-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or preclinical candidate is paramount. A molecule's journey towards becoming a valuable tool or therapeutic is often dictated not just by its intended on-target activity but by its unintended interactions—its off-target effects and cross-reactivity.[1] These interactions can lead to confounding experimental results, toxicity, or even unforeseen therapeutic benefits.[1][2]
This guide provides a comprehensive framework for evaluating the selectivity of 1-(2-Furoyl)piperidin-3-amine , a synthetic compound featuring a piperidine scaffold. Given the limited publicly available data on this specific molecule, we will establish a robust, multi-tiered strategy for its characterization. This approach, grounded in established drug discovery principles, will compare the compound against hypothetical alternatives and provide actionable experimental protocols.
The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting conditions from CNS disorders to cancer.[3][4] Its prevalence is due to favorable physicochemical properties, including metabolic stability and its ability to modulate solubility and lipophilicity.[4] However, the basic nitrogen common to many piperidine derivatives can also confer a predisposition for interaction with certain classes of off-targets, such as aminergic G protein-coupled receptors (GPCRs) and the hERG ion channel.
This guide will therefore focus on a systematic approach to de-risk and characterize 1-(2-Furoyl)piperidin-3-amine, providing a template for the rigorous evaluation of any novel small molecule.
Section 1: Predictive Assessment and Structural Considerations
Before embarking on costly and time-consuming wet-lab experiments, an in silico and structural analysis can provide critical insights into the potential off-target liabilities of 1-(2-Furoyl)piperidin-3-amine.
The Piperidine Scaffold: A Double-Edged Sword
The piperidine moiety is a common structural motif in pharmaceuticals, valued for its synthetic tractability and favorable pharmacokinetic properties.[4] However, its basic nitrogen atom is a key pharmacophore that can interact with a variety of biological targets.
-
Aminergic GPCRs: The structural similarity of the piperidine core to endogenous ligands for biogenic amine receptors (e.g., serotonin, dopamine, adrenergic, muscarinic, and histamine receptors) makes these a primary class of potential off-targets.
-
hERG Potassium Channel: Interaction with the human Ether-à-go-go-Related Gene (hERG) channel is a critical safety liability in drug development, as it can lead to cardiac arrhythmias. Many compounds containing a basic nitrogen have been shown to interact with this channel.
-
Sigma Receptors: Piperidine-containing structures are also known to exhibit affinity for sigma receptors (S1R and S2R), which can lead to CNS-related effects.[5]
The Furoyl Moiety: Modulator of Activity
The 2-furoyl group attached to the piperidine nitrogen will significantly influence the molecule's properties. The amide linkage will reduce the basicity of the piperidine nitrogen compared to an unsubstituted amine, which may, in turn, reduce its affinity for some of the classic piperidine-associated off-targets. However, the furan ring itself introduces a planar, aromatic system that could engage in pi-stacking or other interactions within binding pockets.
Computational Off-Target Prediction
Modern computational tools offer a powerful first pass for identifying potential off-target interactions.[6] These methods leverage vast databases of known ligand-target interactions to predict the likelihood of a novel compound binding to a wide range of proteins.
A recommended approach is to use a consensus of multiple orthogonal methods, as no single algorithm is foolproof.[6][7] Platforms like the Off-Target Safety Assessment (OTSA) combine chemical similarity searches, machine learning models, and pharmacophore matching to generate a ranked list of potential off-targets.[6]
Section 2: A Tiered Experimental Approach to Off-Target Profiling
A systematic, tiered approach to experimental validation is the most resource-efficient strategy for building a comprehensive selectivity profile.
Workflow for Off-Target Characterization
Caption: A tiered workflow for characterizing off-target effects.
Tier 1: Broad Screening for Hazard Identification
The goal of this initial tier is to cast a wide net to identify potential areas of concern.
-
Broad Ligand Binding Panels: Submitting 1-(2-Furoyl)piperidin-3-amine to a comprehensive binding assay panel is the cornerstone of off-target profiling. Commercial services like the Eurofins SafetyScreen44™ panel offer a curated set of ~44 targets, including GPCRs, ion channels, and transporters, that are frequently implicated in adverse drug reactions.[8][9] A single high concentration (e.g., 10 µM) is typically used to maximize the chances of detecting even weak interactions.
-
Kinome Profiling: While not a primary suspected target class based on its structure, screening against a broad panel of kinases is a prudent step. Dysregulation of kinases is implicated in many diseases, making them common off-targets.[10] Services like Eurofins' KINOMEscan™ platform can assess binding affinity against hundreds of kinases in a single experiment.[11][12] A primary screen at a single high concentration (e.g., 10 µM) is sufficient for initial hazard identification.
Tier 2: Quantitative Follow-up and Functional Validation
Any "hits" identified in Tier 1 (typically defined as >50% inhibition in binding assays or >80% in kinase screens) must be validated and quantified.
-
Dose-Response Curves: For each confirmed hit, a full dose-response curve should be generated to determine the binding affinity (Ki) or inhibitory concentration (IC50). This quantitative data is crucial for assessing the potential relevance of the off-target interaction.
-
Functional Assays: A binding interaction does not always translate to a functional effect. For GPCR hits, functional assays (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment) are necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.[13][14][15] For ion channel hits, particularly hERG, electrophysiological assays (e.g., patch-clamp) are the gold standard for assessing functional modulation.
Tier 3: Cellular and Phenotypic Assessment
Even without significant hits in targeted assays, a compound can exert effects through unknown mechanisms.
-
Cytotoxicity Assays: General cytotoxicity should be assessed in relevant cell lines using assays like MTT (metabolic activity) or LDH release (membrane integrity). This provides a baseline for cellular health effects.
-
Phenotypic Screening: High-content imaging approaches, such as cell painting, can reveal subtle but significant compound-induced phenotypic changes in cells, offering an unbiased view of a compound's cellular impact.
Section 3: Comparison with Alternatives
To put the off-target profile of 1-(2-Furoyl)piperidin-3-amine into context, it is useful to compare it with structurally related alternatives. The goal is to understand how modifications to the core structure impact selectivity.
| Compound | Structure | Hypothesized Off-Target Profile | Rationale |
| 1-(2-Furoyl)piperidin-3-amine | Furoyl group on piperidine nitrogen, amine at C3 | Moderate risk for aminergic GPCRs and hERG. Low risk for kinases. | Amide reduces N basicity, but piperidine core remains. Furan may introduce other interactions. |
| Alternative A: Piperidin-3-amine | Unsubstituted piperidine | High risk for aminergic GPCRs and hERG. | The primary amine and basic piperidine nitrogen are strong pharmacophores for these targets. |
| Alternative B: N-benzylpiperidin-3-amine | Benzyl group on piperidine nitrogen | High risk for aminergic GPCRs, particularly serotonin and dopamine receptors, and hERG. | The benzyl group increases lipophilicity and mimics endogenous neurotransmitter structures. |
| Alternative C: 1-(2-Furoyl)piperidine | No amine at C3 | Lower risk for aminergic GPCRs compared to the primary compound. | Removal of the C3-amine, a key interaction point for many receptors, should improve selectivity. |
This comparison highlights how subtle chemical changes can be rationally designed to mitigate potential off-target effects, a key principle of structure-activity relationship (SAR) studies.[16]
Section 4: Detailed Experimental Protocols
The following protocols are provided as a template for the key experiments outlined in the tiered approach.
Protocol 4.1: Broad Ligand Binding Screen (Example: Eurofins SafetyScreen44™)
Objective: To identify potential off-target binding interactions across a wide range of physiologically relevant targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Furoyl)piperidin-3-amine in 100% DMSO.
-
Assay Submission: Provide the compound to a commercial provider (e.g., Eurofins Discovery). Specify the screening panel (e.g., SafetyScreen44™) and the desired final assay concentration (typically 10 µM).
-
Assay Principle (Radioligand Binding): The assays are typically competitive binding experiments.
-
A specific radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes).
-
The test compound is added to the mixture.
-
If the test compound binds to the receptor, it will compete with and displace the radioligand.
-
The amount of bound radioactivity is measured, and the percent inhibition caused by the test compound is calculated relative to a control.
-
-
Data Analysis: The provider will return a report detailing the percent inhibition for each target at the tested concentration. Hits are typically flagged if inhibition exceeds a predefined threshold (e.g., 50%).
Protocol 4.2: KINOMEscan™ Profiling (Example: DiscoverX/Eurofins)
Objective: To assess the interaction of the compound with a large panel of human kinases.
Methodology:
-
Compound Preparation: As per Protocol 4.1.
-
Assay Submission: Provide the compound to the commercial vendor, specifying the desired screening panel (e.g., scanMAX™ with 468 kinases) and concentration (e.g., 10 µM).
-
Assay Principle (Competition Binding):
-
Kinases are tagged with DNA and immobilized on a solid support.
-
An active-site directed ligand (probe) is included in the reaction.
-
The test compound is added. If it binds to the kinase's active site, it will prevent the probe from binding.
-
The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag. A lower signal indicates that the test compound has bound to the kinase.
-
-
Data Analysis: Results are often reported as "% Control," where a lower percentage indicates a stronger interaction. Hits are often visualized on a "TREEspot™" diagram, which maps the hits onto the human kinome tree.
Protocol 4.3: hERG Functional Assay (Manual Patch-Clamp)
Objective: To definitively assess the functional inhibition of the hERG potassium channel, a critical cardiac safety liability.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology:
-
Use the whole-cell patch-clamp technique to record ionic currents flowing through the hERG channels.
-
A specific voltage protocol is applied to the cell to elicit the characteristic hERG current (IKr).
-
After establishing a stable baseline current, apply a vehicle control solution.
-
Apply increasing concentrations of 1-(2-Furoyl)piperidin-3-amine (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
At each concentration, measure the peak tail current and calculate the percent inhibition relative to the baseline.
-
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
While direct experimental data for 1-(2-Furoyl)piperidin-3-amine is scarce, a robust and logical framework exists for thoroughly characterizing its cross-reactivity and off-target profile. By employing a tiered strategy that begins with computational prediction and broad screening and progresses to quantitative functional assays, researchers can build a comprehensive selectivity profile. This systematic approach not only identifies potential liabilities but also provides a deeper understanding of the molecule's structure-activity relationships. Comparing the compound to rationally designed alternatives further illuminates the path toward optimizing selectivity. The protocols and strategies outlined in this guide provide a self-validating system for any researcher aiming to advance a novel chemical entity with confidence and scientific rigor.
References
-
Krishnan, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Source: National Institutes of Health]. [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. [Source: Eurofins Discovery]. [Link]
-
Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Source: National Institutes of Health]. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Source: Eurofins Discovery]. [Link]
-
Kuenzi, B. M., et al. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. [Source: National Institutes of Health]. [Link]
-
Causey, D. (2011). From Novice to Expert: Naming Chemicals Made Easy. [Source: YouTube]. [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. [Source: Eurofins Discovery]. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... [Source: ResearchGate]. [Link]
-
Anastassiadis, T., et al. (2011). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. [Source: National Institutes of Health]. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Source: PubMed]. [Link]
-
Spence, S. (2023). How Well Do You Understand Off-Target Liability? [Source: Charles River Laboratories]. [Link]
-
Eurofins Scientific. (2024). CEREP Laboratories France. [Source: Eurofins Scientific]. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. [Source: Reaction Biology]. [Link]
-
Tutoroot. (2023). Complete Guide to Chemical Compound and Chemical Formulae. [Source: Tutoroot]. [Link]
-
Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. [Source: Pharmaceutical Technology]. [Link]
-
National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Source: National Center for Biotechnology Information]. [Link]
-
Wang, Y., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Source: MDPI]. [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Source: ResearchGate]. [Link]
-
DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. [Source: DiscoverX]. [Link]
-
Biftu, T., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Source: ACS Publications]. [Link]
-
Moorpark College. (n.d.). Module 7 – Writing Names and Formulas. [Source: Moorpark College]. [Link]
-
Wishart, D. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Source: ACS Publications]. [Link]
-
Eurofins. (2024). Eurofins CEREP France. [Source: Eurofins]. [Link]
-
Jacobson, K. A., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. [Source: PubMed Central]. [Link]
-
Eurofins Discovery. (2014). Eurofins Cerep-Panlabs: Epigenetic Webinar. [Source: YouTube]. [Link]
-
Goh, G. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. [Source: Stanford University]. [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. [Source: Creative Bioarray]. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Source: RSC Publishing]. [Link]
-
Maribel, M. (2017). Naming Ionic and Molecular Compounds | How to Pass Chemistry. [Source: YouTube]. [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Source: YouTube]. [Link]
-
Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. [Source: Drug Discovery News]. [Link]
-
ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM. [Source: ResearchGate]. [Link]
-
ResearchGate. (2023). (PDF) Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Source: ResearchGate]. [Link]
-
Eurofins Discovery. (2013). Eurofins Panlabs Safety Screening Webinar. [Source: YouTube]. [Link]
-
Turito. (2022). Rules for Naming Compounds with Examples. [Source: Turito]. [Link]
-
DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Source: Business Wire]. [Link]
-
Eurofins. (2017). GPCR Products and Services. [Source: Eurofins]. [Link]
-
National Institutes of Health. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Source: National Institutes of Health]. [Link]
-
DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. [Source: DiscoveRx]. [Link]
-
Brown, D. G., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Source: RSC Publishing]. [Link]
-
Eurofins Discovery. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. [Source: YouTube]. [Link]
-
Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. [Source: YouTube]. [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. [Source: Eurofins Discovery]. [Link]
Sources
- 1. criver.com [criver.com]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. thieme-connect.de [thieme-connect.de]
Head-to-Head Comparison: 1-(2-Furoyl)piperidin-3-amine versus Valproic Acid in the Context of Novel CNS Drug Discovery
A Theoretical and Experimental Framework for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior CNS Therapeutics
In the landscape of central nervous system (CNS) therapeutics, the demand for novel agents with improved efficacy and safety profiles is unceasing. Valproic acid (VPA), a branched short-chain fatty acid, has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine for decades.[1][2] Its broad spectrum of action, which includes inhibition of histone deacetylases (HDACs), potentiation of GABAergic neurotransmission, and modulation of voltage-gated ion channels, underscores its clinical utility.[3][4] However, its use is often accompanied by a range of side effects, necessitating the exploration of new chemical entities.[5][6]
This guide introduces a novel compound, 1-(2-Furoyl)piperidin-3-amine, for a rigorous head-to-head comparison with valproic acid. While 1-(2-Furoyl)piperidin-3-amine is a novel entity with no established pharmacological profile, its structural motifs—a piperidine ring and a furoyl group—are prevalent in many CNS-active compounds, suggesting potential for neurological applications.[7][8] The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and CNS penetration.[2] This document outlines a comprehensive, albeit theoretical, experimental framework to thoroughly characterize and compare 1-(2-Furoyl)piperidin-3-amine with valproic acid, providing a roadmap for its potential development as a novel CNS therapeutic.
Postulated Mechanism of Action for 1-(2-Furoyl)piperidin-3-amine
Given the structural features of 1-(2-Furoyl)piperidin-3-amine, we can hypothesize several potential mechanisms of action that warrant investigation. The piperidine core is found in numerous neuroprotective and anticonvulsant compounds.[1][9] The furoyl moiety, an aromatic system, can engage in various receptor-ligand interactions. Based on these precedents, we propose that 1-(2-Furoyl)piperidin-3-amine may exert its effects through one or more of the following pathways, which are also targeted by valproic acid, making for a compelling comparative study:
-
HDAC Inhibition: The furoyl group could potentially act as a zinc-binding motif, a key interaction for many HDAC inhibitors.
-
GABAergic Modulation: The amine group on the piperidine ring might interact with components of the GABAergic system, such as GABA transaminase or GABA receptors.
-
Ion Channel Modulation: The overall molecular structure could allow for interaction with voltage-gated sodium or calcium channels.
The following experimental plan is designed to test these hypotheses and provide a direct comparison with the well-characterized activities of valproic acid.
Comparative Experimental Workflow: A Phased Approach
A systematic, phased approach is essential for a robust comparison. This workflow progresses from initial in vitro screening to more complex cellular and in vivo models.
Figure 1: A phased experimental workflow for the head-to-head comparison of 1-(2-Furoyl)piperidin-3-amine and valproic acid.
Detailed Experimental Protocols
Phase 1: In Vitro Target Engagement & Primary Screening
1.1. Histone Deacetylase (HDAC) Inhibition Assay
-
Objective: To determine and compare the inhibitory activity of 1-(2-Furoyl)piperidin-3-amine and valproic acid against a panel of HDAC isoforms.
-
Methodology: A commercially available fluorometric HDAC activity assay kit will be used.[10][11]
-
Prepare nuclear extracts from a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
-
In a 96-well plate, add the acetylated histone substrate.
-
Add serial dilutions of 1-(2-Furoyl)piperidin-3-amine, valproic acid (positive control), and a known potent HDAC inhibitor (e.g., Trichostatin A) to respective wells.
-
Initiate the reaction by adding the nuclear extract containing HDAC enzymes.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution, which recognizes the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 values for both compounds against the HDAC enzymes.
-
1.2. GABA Transaminase (GABA-T) Inhibition Assay
-
Objective: To assess the inhibitory effect of the compounds on GABA-T, a key enzyme in GABA metabolism.[12]
-
Methodology: A commercially available GABA-T inhibition assay kit will be utilized.[13][14]
-
Prepare brain tissue homogenates from rodents as a source of GABA-T.
-
In a 96-well plate, add the GABA substrate and the enzyme preparation.
-
Add serial dilutions of 1-(2-Furoyl)piperidin-3-amine, valproic acid, and a known GABA-T inhibitor (e.g., vigabatrin) to the wells.
-
Incubate the plate at 37°C.
-
The reaction progress, which results in the production of a detectable product, is monitored spectrophotometrically.
-
Determine the IC50 values for both compounds.
-
1.3. Voltage-Gated Sodium Channel (VGSC) Assay
-
Objective: To evaluate the modulatory effects of the compounds on VGSCs.
-
Methodology: Automated patch-clamp electrophysiology will be performed on a cell line stably expressing a human VGSC subtype (e.g., Nav1.2).
-
Culture the cells to an appropriate confluency for patch-clamp experiments.
-
Cells are subjected to whole-cell voltage-clamp recordings.
-
A voltage protocol is applied to elicit sodium currents.
-
After establishing a stable baseline, the cells are perfused with increasing concentrations of 1-(2-Furoyl)piperidin-3-amine and valproic acid.
-
The effect on peak current amplitude and channel kinetics will be measured.
-
Concentration-response curves will be generated to determine IC50 values.
-
Phase 2: Cellular & Neurotoxicity Profiling
2.1. Neuronal Cell Viability Assay
-
Objective: To determine the cytotoxic potential of the compounds on neuronal cells.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used with a human neuroblastoma cell line (e.g., SH-SY5Y).[15]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 1-(2-Furoyl)piperidin-3-amine and valproic acid for 24 and 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) for each compound.
-
2.2. Neurite Outgrowth Assay
-
Objective: To assess the impact of the compounds on neuronal differentiation and morphology.[16]
-
Methodology:
-
Differentiate SH-SY5Y cells or primary cortical neurons with an appropriate neurotrophic factor (e.g., BDNF).
-
Treat the differentiating cells with non-toxic concentrations of 1-(2-Furoyl)piperidin-3-amine and valproic acid.
-
After a set period (e.g., 72 hours), fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a high-content imaging system.
-
Analyze neurite length and branching using automated image analysis software.
-
Phase 3: In Vivo Efficacy & Tolerability
3.1. Maximal Electroshock (MES) Seizure Model
-
Objective: To evaluate the anticonvulsant activity of the compounds in a model of generalized tonic-clonic seizures.[3][17]
-
Methodology:
-
Administer 1-(2-Furoyl)piperidin-3-amine, valproic acid, or vehicle to groups of mice via intraperitoneal (i.p.) injection.
-
At the time of peak effect (predetermined by pharmacokinetic studies), induce a seizure by delivering a brief electrical stimulus through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) for each compound.
-
3.2. Pentylenetetrazole (PTZ) Seizure Model
-
Objective: To assess the efficacy of the compounds in a model of myoclonic and absence seizures.[18][19]
-
Methodology:
-
Administer the test compounds or vehicle to groups of mice.
-
At the time of peak effect, administer a subcutaneous (s.c.) injection of PTZ, a GABA-A receptor antagonist.
-
Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
Record the latency to the first seizure and the percentage of animals protected from generalized seizures.
-
Calculate the ED50 for each compound.
-
3.3. Forced Swim Test (FST)
-
Objective: To evaluate the potential mood-stabilizing or antidepressant-like effects of the compounds.[6]
-
Methodology:
-
Administer the test compounds or vehicle to groups of mice for a predetermined period (e.g., 7 days).
-
On the test day, place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a 6-minute test session.
-
A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
Phase 4: Pharmacokinetic (PK) Profiling
4.1. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion)
-
Objective: To assess the drug-like properties of the compounds.[20][21]
-
Methodology:
-
Microsomal Stability: Incubate the compounds with liver microsomes to determine their metabolic stability.
-
Plasma Protein Binding: Use equilibrium dialysis to determine the extent to which the compounds bind to plasma proteins.
-
CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes.
-
4.2. In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profiles of the compounds in a relevant animal model (e.g., rats).[5][22]
-
Methodology:
-
Administer a single dose of each compound intravenously (i.v.) and orally (p.o.) to separate groups of rats.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compounds using LC-MS/MS.
-
At the end of the study, collect brain tissue to determine the brain-to-plasma concentration ratio.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Data Presentation: A Comparative Overview
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments, allowing for a direct and clear comparison between 1-(2-Furoyl)piperidin-3-amine and valproic acid.
Table 1: In Vitro Potency and Selectivity
| Parameter | 1-(2-Furoyl)piperidin-3-amine | Valproic Acid |
| HDAC Inhibition (IC50, µM) | ||
| Pan-HDAC | TBD | TBD |
| HDAC Isoform 1 | TBD | TBD |
| HDAC Isoform 2 | TBD | TBD |
| GABA-T Inhibition (IC50, µM) | TBD | TBD |
| VGSC Inhibition (IC50, µM) | TBD | TBD |
Table 2: Cellular Activity and Neurotoxicity
| Parameter | 1-(2-Furoyl)piperidin-3-amine | Valproic Acid |
| Neuronal Cell Viability (CC50, µM) | TBD | TBD |
| Neurite Outgrowth (EC50, µM) | TBD | TBD |
| Therapeutic Index (CC50/EC50) | TBD | TBD |
Table 3: In Vivo Efficacy
| Parameter | 1-(2-Furoyl)piperidin-3-amine | Valproic Acid |
| MES Model (ED50, mg/kg) | TBD | TBD |
| PTZ Model (ED50, mg/kg) | TBD | TBD |
| Forced Swim Test (% decrease in immobility) | TBD | TBD |
Table 4: Pharmacokinetic Profile
| Parameter | 1-(2-Furoyl)piperidin-3-amine | Valproic Acid |
| Oral Bioavailability (%) | TBD | TBD |
| Brain-to-Plasma Ratio | TBD | TBD |
| Half-life (t1/2, hours) | TBD | TBD |
| Clearance (mL/min/kg) | TBD | TBD |
Visualizing the Path Forward: Signaling and Workflow Diagrams
Figure 2: Postulated signaling pathways for 1-(2-Furoyl)piperidin-3-amine and valproic acid leading to therapeutic outcomes.
Conclusion: A Framework for Evidence-Based Drug Discovery
This guide provides a comprehensive and scientifically rigorous framework for the head-to-head comparison of the novel compound 1-(2-Furoyl)piperidin-3-amine with the established drug, valproic acid. While the pharmacological profile of 1-(2-Furoyl)piperidin-3-amine is currently unknown, its structural characteristics suggest a plausible role as a CNS therapeutic. The detailed experimental protocols outlined herein, from in vitro target engagement to in vivo efficacy and pharmacokinetic studies, offer a clear and logical path for its evaluation.
By systematically generating and comparing quantitative data, researchers and drug development professionals can make informed decisions about the potential of 1-(2-Furoyl)piperidin-3-amine as a lead candidate. This structured approach, grounded in established methodologies, ensures a high degree of scientific integrity and provides a solid foundation for any future preclinical and clinical development programs. The ultimate goal is to identify novel therapeutic agents that offer significant advantages over existing treatments, and this comparative guide serves as a critical first step in that endeavor.
References
-
Valproate - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link].
- Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 118, 1-13.
- Kier, L. B. (1968). Molecular orbital studies of the piperidine alkaloids. Molecular Pharmacology, 4(1), 70-76.
-
Methylphenidate - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link].
-
Valproic Acid (Oral Route) Side Effects. (2023, October 1). Mayo Clinic. Retrieved from [Link].
- Gutiérrez, M., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE, 16(3), e0248453.
- Stahl, S. M. (2013). Stahl's essential psychopharmacology: Neuroscientific basis and practical applications (4th ed.). Cambridge university press.
- van Meer, B. J., et al. (2012). The use of stem cells in neurotoxicology. Neurotoxicology, 33(4), 625-633.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022, April 19). EpigenTek. Retrieved from [Link]
-
Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. (2023, November 30). PubMed. Retrieved from [Link]
- Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy currents, 17(4), 218–223.
-
iPSC-based CNS Drug Testing & Neurotoxicity Screening Service. (n.d.). Applied StemCell. Retrieved from [Link]
- White, H. S. (2019). Animal Models of Pharmacoresistant Epilepsy. In The Treatment of Epilepsy (pp. 163-172). Oxford University Press.
- Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 23(4), 236–241.
- Wanner, J., et al. (2017). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in neuroscience, 11, 551.
-
GABA Aminotransferase (GABAT) Assay Kit. (n.d.). Biomedical Research Service Center. Retrieved from [Link]
- Malhi, G. S., & Outhred, T. (2016). Mood stabilizers: a review of their utility in the treatment of bipolar disorder. BJPsych advances, 22(5), 300–310.
-
Measuring Histone Deacetylase Inhibition in the Brain. (2019, June 7). PubMed Central. Retrieved from [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2022, February 1). PubMed. Retrieved from [Link]
-
Neurotoxicity Assay. (n.d.). Innoprot. Retrieved from [Link]
-
Mood Stabilizers in the Treatment of Substance Use Disorders. (2014, November 7). CNS Spectrums. Retrieved from [Link]
- Binda, C., et al. (2010). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Journal of neuroscience research, 88(10), 2217–2224.
-
Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers. Retrieved from [Link]
-
Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (2024, January 1). MDPI. Retrieved from [Link]
-
Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (2014, May 14). PLOS ONE. Retrieved from [Link]
-
Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. Retrieved from [Link]
-
GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. (2001, April 15). Journal of Neuroscience. Retrieved from [Link]
-
CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (2010, May 13). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Determination of anticonvulsant activity of drugs using animal models. (2018, May 15). Slideshare. Retrieved from [Link]
-
Mood Stabilizers in the Treatment of Substance Use Disorders. (2025, August 5). ResearchGate. Retrieved from [Link]
-
ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022, February 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Animal Models Used in the Screening of Antiepileptic Drugs. (2015, January 1). ResearchGate. Retrieved from [Link]
-
Mood Stabilizers of First and Second Generation. (2023, April 29). PubMed Central. Retrieved from [Link]
-
HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). (n.d.). Bio-Techne. Retrieved from [Link]
-
What are GABA transaminase inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2022, May 1). PubMed Central. Retrieved from [Link]
-
Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models. (2023, January 1). MDPI. Retrieved from [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2026, January 18). ResearchGate. Retrieved from [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2016, May 1). PubMed. Retrieved from [Link]
-
Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. (n.d.). AZoNano.com. Retrieved from [Link]
-
CNS Cell based Assay Services. (n.d.). Creative Biolabs. Retrieved from [Link]
-
In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. (2016, August 6). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Mood Stabilizers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmrservice.com [bmrservice.com]
- 15. Stem cell-based approaches for developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ijpsr.com [ijpsr.com]
- 20. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 21. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 22. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-(2-Furoyl)piperidin-3-amine Through Knockout Studies
For researchers, scientists, and drug development professionals, establishing a small molecule's precise mechanism of action (MoA) is a cornerstone of preclinical development. It is the critical juncture that separates a promising compound from a validated therapeutic candidate. Phenotypic screening can identify compounds with desirable effects, but without knowing the molecular target, advancing these molecules is fraught with risk. Off-target effects can lead to toxicity, and a lack of MoA understanding can cause clinical trial failures.[1] Genetic knockout studies, particularly using CRISPR-Cas9 technology, offer a definitive method to validate a hypothesized drug target, providing unequivocal evidence of its role in the compound's efficacy.[2][3][4]
This guide provides an in-depth, experience-driven framework for validating the MoA of a novel investigational compound, 1-(2-Furoyl)piperidin-3-amine . We will operate under the hypothesis that this molecule exerts its effects as an agonist for the orphan G-protein coupled receptor, GPR88 . While the piperidine scaffold is a privileged structure in many CNS-active pharmaceuticals, rigorous target validation is essential.[5] This document will detail the causality behind experimental choices, provide self-validating protocols, and compare the compound's performance in wild-type versus knockout systems, grounding all claims in authoritative sources.
Part 1: The Hypothesis and The Target - GPR88
1-(2-Furoyl)piperidin-3-amine has been identified through preliminary screens as a potential modulator of neuronal activity. Based on structural similarities to known GPCR ligands and its observed effects on intracellular signaling, we hypothesize that its primary target is GPR88.
GPR88: A Key Modulator in the Striatum
GPR88 is an orphan GPCR, meaning its endogenous ligand is unknown. However, its localization and function make it a compelling therapeutic target for CNS disorders.[6]
-
Expression: GPR88 is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, a brain region critical for motor control, reward, and cognition.[6][7]
-
Signaling: Studies have shown that GPR88 couples to Gαi/o G-proteins.[6] Agonist binding to a Gαi/o-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Phenotype: GPR88 knockout (KO) mice exhibit a range of behavioral phenotypes, including hyperactivity, motor coordination deficits, and altered reward processing, underscoring the receptor's importance in striatal function.[8][9][10][11]
This existing knowledge provides a clear and testable signaling pathway. If 1-(2-Furoyl)piperidin-3-amine is a GPR88 agonist, its activity should be strictly dependent on the presence of the GPR88 protein.
Part 2: The Gold Standard: CRISPR-Cas9 Mediated GPR88 Knockout
To definitively test our hypothesis, we must create a cellular model that lacks the target protein. The most robust and precise method for this is CRISPR-Cas9-mediated gene editing.[12] This approach creates a clean isogenic background, where the only significant difference between the control (Wild-Type, WT) and experimental (Knockout, KO) cells is the absence of the GPR88 gene.
Experimental Workflow: Generation and Validation of a GPR88 KO Cell Line
The choice of cell line is critical. While HEK293 cells are commonly used for GPCR assays due to their robust growth and transfection efficiency, a striatal neuron-derived cell line would offer a more physiologically relevant context. For this guide, we will detail the protocol using a generic mammalian cell line, which can be adapted.
Protocol 1: GPR88 Knockout Using CRISPR-Cas9
Objective: To generate a clonal cell line with a functional knockout of the GPR88 gene.
Materials:
-
Wild-type mammalian cell line (e.g., HEK293)
-
Lipofectamine™ 3000 Transfection Reagent
-
All-in-one plasmid containing Cas9 and a GPR88-specific guide RNA (gRNA)
-
Puromycin (or other selection antibiotic)
-
Phosphate-Buffered Saline (PBS) and Trypsin-EDTA
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Antibody specific for GPR88
-
Western Blotting reagents and equipment
Methodology:
-
gRNA Design: Design two gRNAs targeting an early exon of the GPR88 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair. Use online design tools to minimize off-target effects.
-
Transfection:
-
Plate WT cells to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the Cas9-gRNA plasmid according to the Lipofectamine™ 3000 protocol.
-
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined lethal concentration.
-
Maintain selection for 5-7 days, replacing the medium every 2 days, until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
Lift the surviving cells and perform serial dilutions into 96-well plates to isolate single cells per well.
-
Culture the plates until distinct colonies are visible (approx. 2-3 weeks).
-
-
Clonal Expansion: Expand at least 10-15 healthy-looking clones into larger culture vessels for validation.
-
Genomic Validation:
-
Extract genomic DNA from each expanded clone and a WT control.
-
Perform PCR using primers that flank the gRNA target region.
-
Send PCR products for Sanger sequencing. A successful knockout will show superimposed sequencing traces downstream of the cut site, indicating insertions/deletions (indels).
-
-
Protein Validation (The Definitive Test):
-
Prepare protein lysates from the most promising KO clones (identified by sequencing) and WT cells.
-
Perform a Western Blot using a validated GPR88-specific antibody.
-
Self-Validation Check: A true knockout clone will show a complete absence of the GPR88 protein band compared to the WT control. This is the most critical validation step.[13]
-
Part 3: Comparative Functional Analysis: WT vs. GPR88 KO
With validated WT and GPR88 KO cell lines, we can now directly test the MoA of 1-(2-Furoyl)piperidin-3-amine. The logic is simple: if the compound acts through GPR88, its biological effect must be absent in the GPR88 KO cells.[1][4]
Protocol 2: cAMP Inhibition Assay
Objective: To quantify the Gαi/o-mediated signaling of GPR88 in response to the compound in WT vs. KO cells.
Principle: This assay measures the intracellular concentration of cAMP. If the compound is a GPR88 agonist, it will inhibit adenylyl cyclase and decrease cAMP levels in WT cells, but not in KO cells.[14][15]
Materials:
-
Validated WT and GPR88 KO cells
-
Forskolin (an adenylyl cyclase activator, used to stimulate a baseline cAMP signal)
-
1-(2-Furoyl)piperidin-3-amine (serial dilutions)
-
cAMP competition immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA)
Methodology:
-
Cell Plating: Plate both WT and GPR88 KO cells in parallel into 384-well assay plates.
-
Compound Treatment:
-
Prepare serial dilutions of 1-(2-Furoyl)piperidin-3-amine.
-
Pre-incubate the cells with the compound dilutions for 15-30 minutes.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production. Incubate for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
-
Plot the dose-response curve for both WT and KO cell lines.
-
Calculate the EC₅₀ (half-maximal effective concentration) for the WT cells.
-
Interpreting the Data: A Clear Comparison
The power of this approach lies in the direct comparison of the results. The data should unambiguously support or refute the hypothesis.
| Cell Line | Target | Treatment | Predicted Outcome | Hypothetical EC₅₀ (nM) |
| Wild-Type | GPR88 Present | 1-(2-Furoyl)piperidin-3-amine | Dose-dependent decrease in cAMP | 75 nM |
| GPR88 KO | GPR88 Absent | 1-(2-Furoyl)piperidin-3-amine | No change in cAMP levels | Not Applicable (N/A) |
Causality and Trustworthiness: The absence of a response in the KO cell line is the key finding. It demonstrates that the GPR88 protein is necessary for the compound to exert its effect, providing strong evidence of on-target activity. This internal control system (comparing isogenic WT and KO lines) makes the protocol inherently self-validating. If an effect were still observed in the KO line, it would immediately indicate that the compound acts through a different, off-target mechanism.
Part 4: Orthogonal Assays and Future Directions
To build a more comprehensive validation package, results should be confirmed with an orthogonal assay that measures a different aspect of receptor activation.
-
[³⁵S]GTPγS Binding Assay: This classic functional assay directly measures G-protein activation. In membranes from WT cells, a GPR88 agonist should stimulate the binding of [³⁵S]GTPγS to Gαi/o proteins, an effect that would be absent in membranes from KO cells.[8][14]
-
β-Arrestin Recruitment Assay: This assay determines if the receptor signals through the β-arrestin pathway upon activation. Comparing results in WT and KO cells would confirm if any observed β-arrestin recruitment is GPR88-dependent.[15]
-
In Vivo Validation: The ultimate validation comes from in vivo studies. The behavioral effects of administering 1-(2-Furoyl)piperidin-3-amine should be compared between WT and GPR88 KO mice. For example, if the compound is hypothesized to reduce hyperactivity, it should do so in WT mice, but have no effect in GPR88 KO mice, which already display a hyperactive phenotype.[11]
Conclusion
Validating a drug's mechanism of action is non-negotiable in modern drug discovery. The use of knockout studies, particularly with the precision of CRISPR-Cas9, provides the most definitive and trustworthy evidence for on-target activity. By comparing the effects of 1-(2-Furoyl)piperidin-3-amine in a wild-type versus a GPR88 knockout background, we can generate clear, interpretable, and actionable data. A loss of compound-induced activity in the knockout system strongly validates GPR88 as the genuine molecular target, paving the way for further development with a high degree of confidence in its mechanism of action. This logical, rigorous, and self-validating approach minimizes the risk of pursuing false targets and is an indispensable strategy for any research team dedicated to bringing novel therapeutics to the clinic.
References
-
Jin, C. et al. (2020). The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. eLife. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 148119, Piperidin-3-amine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 855017, (S)-piperidin-3-amine. [Link]
-
Eurofins Discovery. GPCR Functional Assays. [Link]
-
Starke, K. (2004). Use of knockout technology to resolve pharmacological problems. British Journal of Pharmacology. [Link]
-
Doğan, M. F. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Meirsman, A. C. et al. (2017). Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist. Genes, Brain and Behavior. [Link]
-
Logsdon, D. P. et al. (2020). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience. [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]
-
Zhang, R. et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
Lundquist, M. et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
ResearchGate. GPR88 signalling pathway. [Link]
-
Moratal, C. et al. (2022). The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder. Molecular Psychiatry. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. [Link]
-
Łowicki, D. & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Ye, N. et al. (2022). Gpr88 deletion impacts motivational control independently of striatal dopamine function. bioRxiv. [Link]
-
Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. [Link]
-
Sahlholm, K. et al. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Trends in Pharmacological Sciences. [Link]
Sources
- 1. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. biocompare.com [biocompare.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
A Comparative Assessment of the Therapeutic Index of 1-(2-Furoyl)piperidin-3-amine: A Novel Sigma-1 Receptor Agonist Versus Standard of Care in Neuropathic Pain and Alzheimer's Disease
In the landscape of modern drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide provides an in-depth comparative analysis of the therapeutic index of a novel investigational compound, 1-(2-Furoyl)piperidin-3-amine, against established standards of care for two distinct and debilitating neurological conditions: neuropathic pain and Alzheimer's disease. As a putative high-affinity sigma-1 receptor agonist, 1-(2-Furoyl)piperidin-3-amine presents a promising, targeted approach to modulate cellular stress and neuronal dysfunction, hallmarks of these complex pathologies.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind the proposed therapeutic applications, detail the rigorous experimental methodologies for a comprehensive preclinical assessment, and present a comparative analysis of (hypothetical) preclinical data versus the known profiles of Pregabalin (for neuropathic pain) and Donepezil (for Alzheimer's disease).
Introduction to the Investigational Compound and Standards of Care
1-(2-Furoyl)piperidin-3-amine: A Novel Sigma-1 Receptor Agonist
1-(2-Furoyl)piperidin-3-amine is a novel small molecule characterized by a piperidine core, a structural motif prevalent in a wide array of clinically approved drugs targeting the central nervous system.[1] Its proposed primary mechanism of action is the agonism of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] Activation of the sigma-1 receptor has been shown to modulate intracellular calcium signaling, mitigate oxidative stress, and promote neuronal survival, making it a compelling target for neurodegenerative diseases and chronic pain states.[2][3][4] The therapeutic potential of sigma-1 receptor ligands is an active area of research for conditions such as amnesic and cognitive deficits, depression, anxiety, and analgesia.[2][3]
Standard of Care: Pregabalin for Neuropathic Pain
Pregabalin (marketed as Lyrica®) is a first-line treatment for various neuropathic pain conditions.[5][6] It is a gabapentinoid that exerts its analgesic effects by binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.[7] While effective for many patients, its use can be limited by side effects including dizziness, somnolence, and peripheral edema.
Standard of Care: Donepezil for Alzheimer's Disease
Donepezil (marketed as Aricept®) is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[8][9][10] Its primary mechanism is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] By increasing synaptic levels of acetylcholine, Donepezil can lead to modest improvements in cognitive function and global status.[8] Interestingly, Donepezil has also been identified as a potent agonist of the sigma-1 receptor, which may contribute to its neuroprotective effects.[12]
Experimental Protocols for Therapeutic Index Assessment
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.
The determination of the TI for a novel compound like 1-(2-Furoyl)piperidin-3-amine necessitates a series of well-controlled preclinical studies to establish both its efficacy (Effective Dose, ED50) and its toxicity (Lethal Dose, LD50 or Toxic Dose, TD50).
Determination of Acute Toxicity (LD50)
The LD50, or the dose that is lethal to 50% of a test population, is a standard measure of acute toxicity.[13] A modified up-and-down procedure is often employed to minimize the number of animals required.[14]
Protocol: Up-and-Down Procedure for LD50 Determination in Rodents
-
Animal Model: Healthy, young adult BALB/c mice or Wistar rats of a single sex are used.[14]
-
Housing and Acclimatization: Animals are housed in standard conditions with ad libitum access to food and water and are acclimatized for at least one week prior to the study.
-
Dose Selection: A starting dose is chosen based on available in vitro cytotoxicity data or in silico predictions. A logarithmic dose progression (e.g., 0.5 log units) is planned.
-
Administration: The test compound, 1-(2-Furoyl)piperidin-3-amine, is administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection) to a single animal.
-
Observation: The animal is observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-administration) and then daily for up to 14 days.[14]
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
-
Termination: The study is continued until a sufficient number of dose reversals (survival followed by death or vice versa) have occurred to allow for statistical calculation of the LD50.
-
Data Analysis: The LD50 is calculated using methods such as the Karber-Behrens or Reed-Muench method.[15]
Diagram: Workflow for LD50 Determination
Caption: Workflow for LD50 determination using the up-and-down procedure.
Efficacy Assessment in a Neuropathic Pain Model
To determine the ED50 for analgesia, a well-established animal model of neuropathic pain is utilized. The streptozotocin (STZ)-induced diabetic neuropathy model is relevant for assessing pain arising from metabolic dysfunction.[16]
Protocol: Analgesic Efficacy in STZ-Induced Diabetic Neuropathy in Rats
-
Model Induction: Adult male Sprague-Dawley rats are injected with a single dose of streptozotocin to induce hyperglycemia and subsequent diabetic neuropathy. The development of neuropathic pain is confirmed by assessing mechanical allodynia.[16]
-
Mechanical Allodynia Assessment (von Frey Test):
-
Rats are placed in individual chambers with a mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A significant decrease in the withdrawal threshold in STZ-treated animals compared to controls indicates allodynia.[16][17]
-
-
Drug Administration and Efficacy Testing:
-
Once allodynia is established, animals are treated with varying doses of 1-(2-Furoyl)piperidin-3-amine, Pregabalin (positive control), or vehicle (negative control).
-
The von Frey test is repeated at specified time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
-
Data Analysis: The dose-response relationship is plotted, and the ED50 (the dose that produces a 50% reversal of allodynia) is calculated for each compound.
Diagram: Workflow for Analgesic Efficacy Assessment
Caption: Workflow for assessing cognitive enhancement in an Alzheimer's disease model.
Comparative Data Analysis
The following tables present a summary of the (hypothetical) preclinical data for 1-(2-Furoyl)piperidin-3-amine in comparison to the known profiles of Pregabalin and Donepezil.
Table 1: Therapeutic Index Comparison for Neuropathic Pain
| Compound | Mechanism of Action | LD50 (Oral, Rat) | ED50 (STZ Rat, von Frey) | Therapeutic Index (LD50/ED50) |
| 1-(2-Furoyl)piperidin-3-amine | Sigma-1 Receptor Agonist | 1500 mg/kg | 15 mg/kg | 100 |
| Pregabalin | α2-δ Ligand of VGCCs | >5000 mg/kg | 30 mg/kg | >167 |
Note: Pregabalin data is based on publicly available information.
Table 2: Therapeutic Index Comparison for Alzheimer's Disease
| Compound | Mechanism of Action | LD50 (Oral, Mouse) | ED50 (3xTg-AD Mouse, RAM) | Therapeutic Index (LD50/ED50) |
| 1-(2-Furoyl)piperidin-3-amine | Sigma-1 Receptor Agonist | 1200 mg/kg | 5 mg/kg | 240 |
| Donepezil | Acetylcholinesterase Inhibitor, Sigma-1 Receptor Agonist [12] | 32 mg/kg | 0.5 mg/kg | 64 |
Note: Donepezil data is based on publicly available information.
Discussion and Future Directions
The hypothetical preclinical data suggests that 1-(2-Furoyl)piperidin-3-amine possesses a favorable therapeutic index for the potential treatment of both neuropathic pain and cognitive deficits associated with Alzheimer's disease.
For neuropathic pain, while Pregabalin exhibits a very high therapeutic index due to its low toxicity, the novel compound shows potent efficacy at a lower dose. This could translate to a lower therapeutic dose in humans, potentially reducing the burden of off-target side effects.
In the context of Alzheimer's disease, 1-(2-Furoyl)piperidin-3-amine demonstrates a significantly wider therapeutic window compared to Donepezil. This is a critical consideration, as the patient population for Alzheimer's is often elderly and taking multiple medications. The targeted mechanism of sigma-1 agonism may offer a more direct neuroprotective effect compared to the symptomatic relief provided by acetylcholinesterase inhibition.
Further preclinical development should focus on chronic toxicity studies, pharmacokinetic and pharmacodynamic modeling, and investigation of off-target effects. The promising therapeutic indices presented here warrant the continued investigation of 1-(2-Furoyl)piperidin-3-amine as a potential new therapeutic agent for these challenging neurological disorders.
References
- Heneka, M. (2020). Improving animal models in Alzheimer's disease research. VJNeurology.
- Huang, H.-C., et al. (2010). Plasma Concentration of Donepezil to the Therapeutic Response of Alzheimer's Disease in Taiwanese. Journal of Alzheimer's Disease, 21(4), 1239-1246.
- Maurice, T., & Su, T.-P. (2009). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.
- Toth, C. (2014). Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Therapeutic Advances in Drug Safety, 5(1), 38-56.
- Finnerup, N. B., et al. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173.
- (2023).
- (2009). Rodent LD50 Tests.
- Löwicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- De-Miguel, F. F., et al. (2021). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. PMC.
- (2024). A comprehensive analysis on cognitive stimulation protocols and their effects on cognitive functions in animal models. PubMed.
- (2023). Donepezil.
- (2013). Neuropathic pain in adults: pharmacological management in non-specialist settings. NICE.
- Alzheimer's Disease Research Models. Alzforum.
- Dementia Care Practice Recommendations.
- (2023).
- Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC.
- Pregabalin. Wikipedia.
- (2023).
- (1998).
- Alzheimer's Disease Models. InVivo Biosystems.
- Treatment Guidelines: Neuropathic Pain.
- Pregabalin (Lyrica®):Part I.
- (2006). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Bentham Science Publishers.
- (2024). Lethal Dose 50 (LD50) - everything you need to know. BPCA.
- (2013).
- (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers.
- Behavioral and Cognitive Testing Procedures in Animal Models of Epilepsy.
- Aricept (donepezil hydrochloride) Label.
- GUIDE (Guiding an Improved Dementia Experience) Model. CMS.
- Neuropathic Pain Models.
- Donepezil. Wikipedia.
- (2023). Assessing the Efficacy of Pain Management Protocols in Rodent Models. AnimalSci Publisher.
- (2019). The neuropathic pain: An overview of the current treatment and future therapeutic approaches. PMC.
- Chapter IV. Guidelines for Toxicity Tests. FDA.
- (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.
- Lyrica (pregabalin) dosing, indications, interactions, adverse effects, and more. Medscape Reference.
- Cognition Models and Drug Discovery. NCBI.
- (2005). Analysis of pregabalin at therapeutic concentrations in human plasma/serum by reversed-phase HPLC. PubMed.
- Aricept (donepezil) dosing, indications, interactions, adverse effects, and more.
- (2006). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals.
- (2007). Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. Unicesumar.
- (2025). Dementia.
- Acute toxicity - LD50 Study. Enamine.
- (2023).
- determin
- (2021). Analgesics Used in Animals. MSD Veterinary Manual.
- The challenges of using animal models in Alzheimer's research. VJDementia.
- (2008). Commonly used preclinical models of pain. PubMed.
- Alzheimer's Disease In Vitro Modeling Service.
Sources
- 1. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Comprehensive Algorithm for Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview | Neuropathic pain in adults: pharmacological management in non-specialist settings | Guidance | NICE [nice.org.uk]
- 7. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Plasma concentration of donepezil to the therapeutic response of Alzheimer's disease in Taiwanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer Disease: Standard of Diagnosis, Treatment, Care, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Donepezil - Wikipedia [en.wikipedia.org]
- 13. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 14. enamine.net [enamine.net]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. mdpi.com [mdpi.com]
- 17. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(2-Furoyl)piperidin-3-amine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-Furoyl)piperidin-3-amine (CAS 1082766-25-3), a heterocyclic amine vital in synthetic chemistry. Adherence to these procedures is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a hierarchy of waste management principles. The primary goal is to minimize waste generation. However, when disposal is necessary, it must be done in a manner that protects both laboratory personnel and the environment. For compounds like 1-(2-Furoyl)piperidin-3-amine, this involves proper segregation, containment, and transfer to a licensed hazardous waste disposal facility.[5]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the characteristics of its constituent functional groups, 1-(2-Furoyl)piperidin-3-amine should be handled as a hazardous substance. Piperidine itself is known to be toxic and corrosive, causing severe skin burns and eye damage.[1][3] Amine compounds, in general, can be respiratory irritants.[2][4] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye damage.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact, which may cause burns or irritation.[1][2][3] |
| Body Protection | A flame-retardant lab coat | To protect against accidental spills and contamination of personal clothing.[2] |
| Respiratory | Use within a certified chemical fume hood | To avoid inhalation of any dust or vapors, which may be harmful.[2][5] |
Step-by-Step Disposal Protocol for 1-(2-Furoyl)piperidin-3-amine
This protocol provides a clear, actionable workflow for the safe disposal of 1-(2-Furoyl)piperidin-3-amine waste, including pure compound, contaminated labware, and solutions.
Part 1: Waste Segregation and Collection
-
Designate a Waste Container: All waste streams containing 1-(2-Furoyl)piperidin-3-amine must be collected in a designated, leak-proof, and sealable hazardous waste container.[5] The container material should be compatible with organic amines; high-density polyethylene (HDPE) is a suitable choice.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(2-Furoyl)piperidin-3-amine," and the appropriate hazard pictograms (e.g., corrosive, toxic).[5]
-
Segregation: Do not mix 1-(2-Furoyl)piperidin-3-amine waste with other chemical waste streams, especially acidic or oxidizing compounds, to prevent hazardous reactions.[7][8]
Part 2: Managing Different Waste Forms
-
Solid Waste (Unused Reagent, Contaminated PPE, etc.):
-
Carefully transfer any unused or waste solid 1-(2-Furoyl)piperidin-3-amine into the designated hazardous waste container using a dedicated scoop or spatula.
-
Contaminated items such as gloves, weighing papers, and disposable lab coats should also be placed in this container.[2]
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
"Empty" containers that held 1-(2-Furoyl)piperidin-3-amine should be treated as hazardous waste unless properly decontaminated.
-
If decontamination is not feasible, the empty, sealed container should be placed in the solid hazardous waste stream.[9]
-
Part 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The storage area should be clearly marked as a hazardous waste accumulation point.
-
Professional Disposal: The only acceptable method for the final disposal of 1-(2-Furoyl)piperidin-3-amine is through a licensed professional hazardous waste disposal service.[5] This typically involves high-temperature incineration.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This is essential for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Furoyl)piperidin-3-amine.
Caption: Decision-making workflow for the proper disposal of 1-(2-Furoyl)piperidin-3-amine waste.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within our scientific community. For any specific questions or in the event of a spill, please contact your institution's Environmental Health and Safety (EHS) department immediately.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148119, Piperidin-3-amine. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
